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  • Product: alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol
  • CAS: 1343199-34-7

Core Science & Biosynthesis

Foundational

chemical and physical properties of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

An In-Depth Technical Guide to the Physicochemical Properties of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Executive Summary: This guide provides a comprehensive technical overview of α-(Trifluoromethyl)-1-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Executive Summary: This guide provides a comprehensive technical overview of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The presence of both the pyrazole nucleus and a trifluoromethyl group imparts unique electronic and metabolic properties, making it a valuable scaffold in modern drug design.[1][2] This document outlines the compound's core physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, and discusses the rationale behind these experimental choices. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this molecule.

Introduction and Significance

α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, systematically named 1-(1-Methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethanol , belongs to the class of trifluoromethylpyrazoles. This family of compounds is a privileged scaffold in medicinal chemistry and agrochemistry, present in numerous commercial products.[1] The pyrazole ring acts as a versatile pharmacophore, capable of engaging in various biological interactions, while the trifluoromethyl (CF3) group offers distinct advantages for drug candidates.

The Role of the Trifluoromethyl Group: The incorporation of a CF3 group is a widely used strategy in drug discovery for several reasons:[2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Increased Lipophilicity: The CF3 group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, affecting receptor binding and pharmacokinetic properties.[3]

Given these benefits, understanding the precise chemical and physical properties of molecules like 1-(1-Methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethanol is crucial for rational drug design and development.[4][5] This guide provides the foundational knowledge and experimental framework for its evaluation.

Synthesis and Purification

The synthesis of pyrazole derivatives is well-established, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7] For the target molecule, a practical approach involves the synthesis of a pyrazole aldehyde intermediate, followed by nucleophilic trifluoromethylation.

Proposed Synthetic Pathway

A logical and efficient synthesis begins with the formylation of 1-methylpyrazole, followed by the addition of a trifluoromethyl nucleophile. The subsequent workflow ensures high purity and yield.

reagents 1-Methylpyrazole + Vilsmeier Reagent (POCl3, DMF) intermediate Intermediate: 1-Methyl-1H-pyrazole-5-carboxaldehyde reagents->intermediate Formylation reaction Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent, TMSCF3) intermediate->reaction Reactant product_crude Crude Product: 1-(1-Methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethanol reaction->product_crude Reaction purification Purification: Silica Gel Column Chromatography product_crude->purification Loading product_final Final Product: >98% Purity purification->product_final Elution

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol outlines a two-step process. Causality: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocycles like pyrazole. The subsequent use of the Ruppert-Prakash reagent (TMSCF3) provides a safe and efficient source of a nucleophilic trifluoromethyl anion for addition to the aldehyde.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxaldehyde

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 3.0 equiv.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.2 equiv.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Reactant Addition: Dissolve 1-methylpyrazole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Work-up: Cool the reaction mixture to 0°C and slowly quench by pouring it over crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethanol

  • Reaction Setup: Dissolve the crude aldehyde (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under nitrogen. Cool the solution to 0°C.

  • Trifluoromethylation: Add the Ruppert-Prakash reagent (TMSCF3, 1.5 equiv.) to the solution. Then, add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv.), to initiate the reaction.

  • Reaction: Stir the mixture at 0°C and allow it to slowly warm to room temperature overnight. Monitor for the consumption of the aldehyde by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.[8]

Physicochemical Properties

The determination of physicochemical properties is a cornerstone of pre-formulation studies in drug development, as these characteristics directly influence a compound's in vivo behavior, stability, and formulation design.[4][5][9]

Summary of Key Properties
PropertyMethod of DeterminationSignificance in Drug Development
Molecular Formula High-Resolution Mass Spectrometry (HRMS)Confirms elemental composition and identity.
Molecular Weight Calculated from Molecular Formula; confirmed by MSEssential for all stoichiometric calculations and dose-finding studies.
Physical State Visual Inspection at Standard Temperature & PressureAffects handling, storage, and choice of formulation (e.g., solid vs. liquid). A related solid compound is [1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanol.
Melting Point Differential Scanning Calorimetry (DSC) or Melting Point ApparatusA sharp melting point indicates high purity. Affects stability and manufacturing processes.[10]
Solubility Kinetic or Thermodynamic Solubility Assays (e.g., in PBS, organic solvents)Critical for absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.[5]
pKa (Acidity) Potentiometric Titration or UV-Vis SpectroscopyDetermines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.
LogP / LogD Shake-Flask Method or Reverse-Phase HPLCMeasures lipophilicity, which predicts membrane permeability, protein binding, and potential for toxicity.
Chemical Stability Forced Degradation Studies (pH, light, oxidation)Assesses shelf-life and degradation pathways, which is a regulatory requirement.[11]

Analytical Characterization Protocols

A suite of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound.[12][13] This multi-faceted approach forms a self-validating system, ensuring the identity and quality of the material for subsequent research.

start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (HRMS) start->ms ir FTIR Spectroscopy start->ir hplc Purity Assessment (HPLC-UV) start->hplc result_structure Structural Confirmation nmr->result_structure ms->result_structure ir->result_structure result_purity Purity >98%? hplc->result_purity result_structure->result_purity Structure Verified final Qualified Material for Assay result_purity->final Yes

Caption: A standard workflow for the analytical characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this molecule, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the CF3 group.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz).[3]

  • Data Analysis & Expected Signals:

    • ¹H NMR: Expect signals for the N-methyl group (singlet, ~3.9-4.1 ppm), two distinct pyrazole ring protons (doublets), the CH proton adjacent to the CF3 group (quartet due to coupling with fluorine), and the OH proton (a broad singlet which may exchange with D2O).

    • ¹³C NMR: Expect signals for the N-methyl carbon, the pyrazole ring carbons, the CF3 carbon (a quartet due to C-F coupling), and the CH-OH carbon.

    • ¹⁹F NMR: Expect a single sharp signal (singlet) for the three equivalent fluorine atoms of the CF3 group.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the elemental formula of the molecule, providing definitive confirmation of its identity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

  • Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺). Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed formula (C6H7F3N2O). The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis & Expected Bands:

    • ~3400-3200 cm⁻¹: Broad peak corresponding to the O-H stretching vibration of the alcohol.

    • ~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl and pyrazole ring.

    • ~1300-1100 cm⁻¹: Strong, characteristic C-F stretching vibrations from the trifluoromethyl group.

    • ~1600-1400 cm⁻¹: C=N and C=C stretching vibrations from the pyrazole ring.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the standard method for determining the purity of a compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A single, sharp peak indicates a high degree of purity.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL and then dilute to an appropriate concentration for analysis.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the pyrazole ring absorbs (e.g., 254 nm).

  • Analysis: Inject the sample and run the gradient.

  • Data Interpretation: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Safety and Handling

Based on related pyrazole compounds, α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol should be handled with care. Similar structures are classified as irritants.[14][15]

  • Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[14][16]

References

  • Physicochemical Properties. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • Physicochemical Quality Testing of Pharmaceutical Products. (n.d.). MCI Group. Retrieved from [Link]

  • Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved from [Link]

  • Physico-chemical Properties of Solid Drugs: A Review. (2021). Asian Journal of Pharmacy and Technology, 11(2), 143-149. Retrieved from [Link]

  • Physicochemical Properties. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Vasilyev, A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(10), 2176-2191. Retrieved from [Link]

  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. (2024). JETIR, 11(6). Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry, 13(8), 6667-6680. Retrieved from [Link]

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (2025). Chemsrc. Retrieved from [Link]

  • (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol. (n.d.). NextSDS. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. Retrieved from [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (2021). Google Patents.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Retrieved from [Link]

  • (1-Methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-methanol. (n.d.). NextSDS. Retrieved from [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017). Google Patents.
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). PubChem. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(trifluoromethyl)-1H-pyrazole. (2024). ChemRxiv. Retrieved from [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. Retrieved from [Link]

  • 1-methyl-5-(trifluoromethyl)-1h-pyrazol-4-ol. (n.d.). PubChemLite. Retrieved from [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. Retrieved from [Link]

  • Sani, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6823. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Abstract The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research, imparting profound effects on a molecule's metabolic stability, li...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research, imparting profound effects on a molecule's metabolic stability, lipophilicity, and target binding affinity.[1][2] The pyrazole moiety, a five-membered nitrogen-containing heterocycle, is a privileged structure in numerous pharmacologically active compounds.[3][4] Consequently, molecules such as alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, which combine these two key features, are of significant interest. A critical, yet often overlooked, aspect of their development profile is thermodynamic stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of this compound class. We will delve into the theoretical underpinnings of stability, present detailed experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline computational methodologies for predictive assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a candidate molecule from discovery to a viable pharmaceutical product is fraught with challenges, with physicochemical properties playing a pivotal role. Thermodynamic stability—the inherent tendency of a compound to resist decomposition under thermal stress—is a fundamental parameter that influences shelf-life, formulation strategies, manufacturing processes, and ultimately, patient safety.[3] For trifluoromethylated pyrazoles, understanding the thermal limits is crucial to prevent the formation of potentially toxic degradants and to ensure consistent product quality.[5]

The C-CF₃ bond is exceptionally strong, which generally enhances metabolic stability. However, the overall thermodynamic stability of a molecule is a complex interplay of all its constituent bonds and intermolecular interactions within the crystal lattice.[3] Thermal analysis provides the empirical data necessary to quantify this stability, identifying critical temperatures for melting, decomposition, and other phase transitions.[6]

Core Principles of Thermodynamic Stability Assessment

The thermodynamic stability of a solid-state compound is typically interrogated by subjecting it to a controlled temperature program and measuring its response. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is a powerful tool for identifying thermal events such as melting, crystallization, and solid-solid phase transitions. An exothermic event (e.g., decomposition) releases heat, while an endothermic event (e.g., melting) absorbs heat, both of which are detected by the instrument.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a compound begins to decompose, as decomposition is almost always associated with a loss of mass (volatilization of fragments).[6]

By combining these techniques, a comprehensive thermal profile of a compound can be constructed.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires meticulous experimental design and execution. The following protocols are presented as a best-practice framework for the analysis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

Experimental Workflow

The overall process for experimental thermal analysis follows a logical progression from sample preparation to data integration and interpretation.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep1 Obtain High-Purity Sample (>99%) prep2 Accurately Weigh 2-5 mg of Sample prep1->prep2 prep3 Hermetically Seal in Aluminum Pans prep2->prep3 dsc Differential Scanning Calorimetry (DSC) prep3->dsc tga Thermogravimetric Analysis (TGA) prep3->tga interpret1 Identify Melting Point (Tm) from DSC dsc->interpret1 interpret2 Identify Onset of Decomposition (Td) from TGA tga->interpret2 interpret3 Correlate Thermal Events interpret1->interpret3 interpret2->interpret3 interpret4 Assess Thermal Hazard interpret3->interpret4

Caption: Experimental workflow for thermodynamic stability assessment.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and identify other thermal transitions (e.g., polymorphism, decomposition) of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the high-purity solid sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization before decomposition. An empty, hermetically sealed pan is to be used as the reference.

  • Experimental Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min. The final temperature should be chosen to be well above the expected decomposition temperature.

    • Maintain a constant inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative decomposition.[7]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • Any exothermic peaks following the melt should be investigated as potential decomposition events.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (Td) and quantify the mass loss associated with thermal degradation.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • The onset temperature of decomposition (Td) is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the inflection point of the mass loss step.[6]

    • The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum mass loss rate.

Computational Prediction of Thermodynamic Stability

In parallel with experimental work, computational chemistry offers powerful predictive insights into molecular stability.[8] Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model decomposition pathways and calculate bond dissociation energies (BDEs), which are key indicators of thermal stability.[9][10]

Computational Workflow

A typical computational workflow involves geometry optimization followed by the calculation of thermodynamic properties and the exploration of potential decomposition reactions.

G cluster_model Molecular Modeling cluster_analysis Stability Analysis cluster_output Thermodynamic Prediction model1 Build 3D Structure of Molecule model2 Geometry Optimization (e.g., B3LYP/6-31G*) model1->model2 model3 Frequency Calculation (Confirm Minimum Energy) model2->model3 bde Calculate Bond Dissociation Energies (BDEs) model3->bde path Model Potential Decomposition Pathways bde->path ts Locate Transition States (TS) path->ts output2 Determine Activation Energy for Decomposition ts->output2 output1 Identify Weakest Bond (Lowest BDE) output3 Predict Relative Thermal Stability output1->output3 output2->output3

Caption: Workflow for computational stability prediction.

Computational Methodology Outline

Objective: To predict the primary decomposition pathways and relative bond stabilities of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

  • Model Selection:

    • Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, which are known to perform well for organic molecules.[8][9]

    • Use a Pople-style basis set, such as 6-31G(d,p) or larger, for accurate geometric and electronic descriptions.

  • Initial Calculations:

    • Perform a full geometry optimization of the molecule to find its lowest energy conformation.

    • Conduct a frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Bond Dissociation Energy (BDE) Analysis:

    • Systematically calculate the BDE for each bond in the molecule. The BDE is the energy required to homolytically cleave a bond.

    • The bond with the lowest BDE is predicted to be the most likely site for the initiation of thermal decomposition. For pyrazole derivatives, ring-opening or cleavage of substituent bonds are common initial steps.[11]

  • Reaction Pathway Modeling:

    • Based on the BDE analysis, propose plausible unimolecular decomposition reactions (e.g., ring cleavage, radical elimination).

    • For each proposed pathway, locate the transition state (TS) structure and calculate the activation energy (the energy barrier for the reaction). The pathway with the lowest activation energy is the most kinetically favorable decomposition route.

Data Interpretation and Expected Results

The integration of experimental and computational data provides a holistic understanding of the compound's stability.

ParameterTechniqueExpected Result for a Stable CompoundSignificance
Melting Point (Tm) DSCSharp, well-defined endotherm > 150 °CIndicates high crystalline purity and significant thermal energy required to break the lattice.
Decomposition Onset (Td) TGA> 200 °C with minimal mass loss below this temperatureDefines the upper temperature limit for handling and processing. A large window between Tm and Td is desirable.
Decomposition Profile DSC/TGASharp, single-step mass loss in TGA; often a sharp exotherm in DSC following the melt.A simple decomposition profile is preferable to complex, multi-step degradation which can be difficult to control.
Lowest Bond Dissociation Energy (BDE) ComputationalHigh BDEs (>60-70 kcal/mol) for all key skeletal bonds.Identifies the "weakest link" in the molecule, providing a mechanistic rationale for the observed Td.[9][11]

Analysis: For alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, one would anticipate high thermal stability due to the aromaticity of the pyrazole ring and the strength of the C-F bonds.[2] The initial decomposition event, as predicted by computational BDE analysis, might involve the loss of the methanol substituent or a ring-opening mechanism. The experimental TGA data would confirm the temperature at which this process begins, while the DSC would show the melting behavior and the energetic nature (endothermic or exothermic) of the decomposition. A compound with a Td significantly above its melting point is generally considered to have good thermodynamic stability for pharmaceutical development.

Conclusion

The thermodynamic stability of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is a critical parameter that must be thoroughly characterized to support its development as a potential pharmaceutical or agrochemical agent. A combined approach utilizing Differential Scanning Calorimetry, Thermogravimetric Analysis, and computational modeling provides a comprehensive understanding of the material's behavior under thermal stress. The methodologies and frameworks presented in this guide offer a robust system for generating the reliable and accurate stability data required by researchers, scientists, and drug development professionals to make informed decisions and advance promising compounds through the development pipeline.

References

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  • Wang, Y., et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of Molecular Modeling. Retrieved from [Link]

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  • Adach, A., et al. (2022). DSC curves of the complexes. ResearchGate. Retrieved from [Link]

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  • Naik, A. B., & Narwade, M. L. (2013). Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Universal Journal of Chemistry. Retrieved from [Link]

  • Kopiasz, A., et al. (2022). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. ResearchGate. Retrieved from [Link]

  • Kubicki, D. J., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Molecules. Retrieved from [Link]

  • Chen, S., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Valdez, C. A., et al. (2024). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. Retrieved from [Link]

  • Wang, Z., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Retrieved from [Link]

  • Peterson, E. A., & Gustafson, J. L. (2025). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. Retrieved from [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Retrieved from [Link]

  • Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PNAS. Retrieved from [Link]

  • Gemo, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • NextSDS. (n.d.). (1-Methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-methanol. Retrieved from [Link]

  • European Patent Office. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

Sources

Foundational

Comprehensive Technical Guide on α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol: Properties, Synthesis, and Safety Profile

Executive Summary α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol—systematically known as 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol—is a highly specialized fluorinated heterocyclic building block. Bearin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol—systematically known as 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol—is a highly specialized fluorinated heterocyclic building block. Bearing the CAS Registry Number [1], this compound has garnered significant attention in medicinal chemistry and agrochemical development. The strategic incorporation of a trifluoromethyl (-CF₃) group adjacent to a secondary alcohol and a pyrazole core provides unique physicochemical properties, including enhanced metabolic stability, modulated pKa, and increased lipophilicity. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and critical safety and handling protocols.

Chemical Identity and Structural Properties

The precise structural and physicochemical parameters of the compound are critical for analytical validation and stoichiometric calculations in synthetic workflows.

PropertyValue
Chemical Name α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol
IUPAC Name 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol[1]
CAS Registry Number [1]
Molecular Formula C₆H₇F₃N₂O[2]
Molecular Weight 180.13 g/mol
Monoisotopic Mass [2]
SMILES String CN1C(=CC=N1)C(C(F)(F)F)O[2]
InChIKey ALLGRHSYCXIDNW-UHFFFAOYSA-N[2]

Pharmacological Significance and Rational Design

In modern drug development, the pyrazole ring serves as a robust bioisostere for phenyl rings and amides, offering distinct hydrogen-bond accepting capabilities. When functionalized with an α-trifluoromethyl alcohol moiety, the molecule's pharmacological profile is significantly altered.

Causality in Design (Expertise & Experience): The strong electron-withdrawing nature of the -CF₃ group exerts a profound inductive effect on the adjacent hydroxyl group, lowering its pKa. This transforms the alcohol into a stronger hydrogen-bond donor, which can enhance target protein binding affinity. Furthermore, the bulky, electron-dense fluorine atoms provide steric shielding against cytochrome P450 (CYP450) enzymes, mitigating oxidative metabolism at the otherwise vulnerable benzylic-like position.

Pharmacophore A α-(Trifluoromethyl) Group B Steric Shielding & Electron Withdrawal A->B C Increased Metabolic Stability (CYP450) B->C D Lowered pKa of Hydroxyl Group B->D

Caption: Logical relationship of the trifluoromethyl group's effect on metabolic stability.

Synthetic Methodology and Workflow

The synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol relies on the regioselective C-H functionalization of 1-methylpyrazole.

Mechanistic Causality: The N-methyl group of 1-methylpyrazole directs lithiation exclusively to the[3]. This regioselectivity is driven by the inductive electron-withdrawing effect of the adjacent nitrogen atom and the coordination of the lithium cation to the pyrazole's N2 lone pair, which stabilizes the transition state.

Step-by-Step Synthetic Protocol:
  • Substrate Preparation: Dissolve 1-methylpyrazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a dry argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Regioselective Lithiation: Add n-butyllithium (n-BuLi, 1.05 equiv, typically a 1.6 M solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation, forming the 1-methyl-5-lithiopyrazole intermediate[3].

  • Electrophilic Addition: Introduce trifluoroacetaldehyde (1.1 equiv) to the reaction mixture. (Field Note: Because anhydrous trifluoroacetaldehyde is a gas at room temperature and prone to polymerization, trifluoroacetaldehyde ethyl hemiacetal is often utilized as a practical, liquid surrogate). Stir for an additional 2 hours, allowing the solution to slowly warm to 0 °C.

  • Quenching & Extraction (Self-Validating Step): Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). This specific weak acid is chosen to protonate the alkoxide without inducing acid-catalyzed side reactions (such as dehydration). Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure product.

SynthesisWorkflow Step1 1. Substrate Preparation 1-Methylpyrazole in anhydrous THF Step2 2. Regioselective Lithiation n-BuLi addition at -78 °C (C5-deprotonation) Step1->Step2 Step3 3. Electrophilic Addition Trifluoroacetaldehyde hemiacetal addition Step2->Step3 Step4 4. Quench & Extraction Sat. NH4Cl quench, EtOAc extraction Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Step-by-step synthetic workflow for α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

Safety Data Sheet (SDS) and Handling Protocols

Handling α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol requires strict adherence to safety protocols due to its acute toxicity profile. According to notified Classification, Labelling and Packaging (CLP) data, the compound is classified under [1] across multiple exposure routes.

Hazard Classifications and GHS Data:

Hazard ClassCategorySignal WordHazard StatementCode
Acute Toxicity (Oral) Category 4WarningHarmful if swallowedH302[1]
Acute Toxicity (Dermal) Category 4WarningHarmful in contact with skinH312[1]
Acute Toxicity (Inhalation) Category 4WarningHarmful if inhaledH332[1]
Step-by-Step Handling and Emergency Protocol:
  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosolized particulates.

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety goggles with side shields, and a standard flame-resistant laboratory coat.

  • Spill Response: In the event of a spill, do not breathe dust/fumes. Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand), sweep up carefully to avoid dust generation, and place in a sealed hazardous waste container.

  • First Aid (Exposure):

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen.

    • Skin Contact: Wash thoroughly with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized compound, a self-validating analytical suite is required:

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a prominent protonated molecular ion [M+H]⁺ at m/z 181.05[2].

  • ¹H NMR Spectroscopy (CDCl₃): Expect a distinctive singlet for the N-methyl group around δ 3.9 ppm, two doublets for the pyrazole ring protons (C3 and C4), and a complex multiplet for the chiral benzylic-like proton adjacent to the -CF₃ group, coupled with the hydroxyl proton.

  • ¹⁹F NMR Spectroscopy: A sharp doublet or singlet (depending on proton decoupling) around δ -78 ppm will confirm the presence of the intact trifluoromethyl group.

References

  • Title: 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol - NextSDS Source: NextSDS URL: [Link]

  • Title: 1343199-34-7 (C6H7F3N2O) - PubChemLite Source: PubChemLite / Université du Luxembourg URL: [Link]

Sources

Exploratory

initial discovery and synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Synthesis and Mechanistic Evaluation of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol A Technical Guide for Researchers and Drug Development Professionals Executive Summary & Mechanistic Rationale The strategic in...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the trifluoromethyl ( −CF3​ ) group enhances metabolic stability, modulates pKa​ , and significantly improves the lipophilicity of drug candidates. This technical whitepaper details the initial discovery, retrosynthetic rationale, and step-by-step synthesis of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (CAS: 1343199-34-7) [4], a highly versatile fluorinated building block utilized in the development of kinase inhibitors and advanced agrochemicals.

The target molecule features a pyrazole core—a privileged scaffold known for its robust hydrogen-bonding capabilities—coupled with a chiral trifluoromethyl alcohol moiety. The synthesis relies on the nucleophilic addition of the Ruppert-Prakash reagent ( TMSCF3​ ) to a pre-formed pyrazole aldehyde.

Causality in Reagent Selection: Traditional electrophilic trifluoromethylation is often hampered by poor regioselectivity and harsh reaction conditions. By employing TMSCF3​ as a nucleophilic −CF3​ source, the reaction proceeds under mild conditions with high atom economy. The activation of TMSCF3​ requires a catalytic Lewis base (such as a fluoride initiator), which generates a hypervalent silicate intermediate capable of transferring the −CF3​ carbanion equivalent directly to the electrophilic carbonyl carbon (1).

Step-by-Step Experimental Methodologies

The following protocols are designed as a self-validating system, ensuring that researchers can verify the integrity of the synthesis at every intermediate stage.

Phase 1: Regioselective Lithiation and Formylation

Objective: Synthesize the key intermediate, 1-methyl-1H-pyrazole-5-carboxaldehyde (CAS: 27258-33-9).

  • Preparation: Flame-dry a 50 mL round-bottom reaction flask under an argon atmosphere. Add 1-methylpyrazole (1.64 g, 20 mmol) and dissolve it in 30 mL of anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Maintaining exactly -20 °C is critical. Higher temperatures promote unwanted ring-fragmentation of the lithiated pyrazole, while lower temperatures unnecessarily retard the reaction kinetics and reduce solubility.

  • Reagent Addition: Slowly add n-butyllithium (8 mL, 2.5 M in hexanes, 20 mmol) dropwise via a syringe. Stir the mixture for 2.5 hours at -20 °C to ensure complete and regioselective deprotonation at the C5 position.

  • Formylation: Introduce anhydrous N,N-dimethylformamide (DMF) (4.7 mL, 60 mmol) dropwise under vigorous stirring. Maintain the temperature at -20 °C for 1 hour (2).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via vacuum distillation (b.p. 67 °C at 21 mbar) to yield the pure aldehyde.

Phase 2: Nucleophilic Trifluoromethylation

Objective: Install the −CF3​ group using the Ruppert-Prakash reagent.

  • Preparation: Dissolve the purified 1-methyl-1H-pyrazole-5-carboxaldehyde (1.10 g, 10 mmol) and TMSCF3​ (1.70 g, 12 mmol) in 20 mL of anhydrous THF at 0 °C.

  • Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 mL of a 1.0 M solution in THF).

    • Causality: The catalytic fluoride attacks the silicon atom of TMSCF3​ , triggering the release of the −CF3​ anion. This anion immediately attacks the aldehyde. The resulting alkoxide intermediate then traps the TMS group, forming a stable silyl ether and propagating the catalytic cycle (3).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1) until the starting aldehyde is completely consumed.

Phase 3: Deprotection to the Final Target

Objective: Cleave the silyl ether to yield α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

  • Deprotection: To the crude reaction mixture from Phase 2, add an additional 12 mL of 1.0 M TBAF in THF (12 mmol) to fully cleave the TMS ether. (Alternatively, 2M HCl in methanol can be utilized if avoiding excess tetrabutylammonium salts is desired).

  • Workup: Stir for 1 hour at room temperature. Dilute with distilled water and extract with dichloromethane ( CH2​Cl2​ ).

  • Purification: Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography to isolate the final fluorinated alcohol (4).

Quantitative Data & Analytical Validation

To ensure experimental integrity, verify the structural identity of the compounds at each phase using the following analytical markers.

CompoundStepYield (%)Key Analytical Markers (NMR)
1-Methyl-1H-pyrazole-5-carboxaldehyde 190 1 H NMR ( CDCl3​ ): δ 9.87 (s, 1H, CHO), 7.53 (d, 1H), 6.91 (d, 1H), 4.18 (s, 3H, N−CH3​ )
TMS-Protected Ether 2N/A (in situ) 19 F NMR ( CDCl3​ ): -78.0 ppm ( CF3​ ); 1 H NMR: δ 0.15 (s, 9H, TMS)
α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol 3>85 19 F NMR ( CDCl3​ ): -76.5 ppm ( CF3​ ); 1 H NMR: δ 5.10 (q, 1H, CH−OH )

Visualizing the Synthetic Pathway

The following logical workflow maps the chemical transformations, reagents, and conditions required to achieve the target compound from commercially available starting materials.

SynthesisPathway SM 1-Methylpyrazole (Starting Material) Step1 Step 1: Lithiation & Formylation n-BuLi, DMF, THF, -20°C SM->Step1 Int1 1-Methyl-1H-pyrazole-5-carboxaldehyde (Key Intermediate) Step1->Int1 90% Yield Step2 Step 2: Nucleophilic Addition TMSCF3, TBAF (cat.), THF, 0°C to RT Int1->Step2 Int2 TMS-Protected Silyl Ether (Transient Intermediate) Step2->Int2 Rapid Conversion Step3 Step 3: Deprotection TBAF (1.0 eq) or HCl/MeOH Int2->Step3 Prod α-(Trifluoromethyl)-1-methyl- 1H-pyrazole-5-methanol (Final Target) Step3->Prod >85% Yield

Synthetic workflow for α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

References

  • 1-Methyl-1H-pyrazole-5-carbaldehyde Preparation Products And Raw m
  • Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source.
  • Advances in the Development of Trifluoromethoxyl
  • 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. NextSDS.

Sources

Foundational

solubility profile of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol in organic solvents

Thermodynamic and Empirical Solubility Profiling of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol in Organic Solvents The Solvation Challenge of Fluorinated Heterocycles When engineering formulations or designing...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Empirical Solubility Profiling of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol in Organic Solvents

The Solvation Challenge of Fluorinated Heterocycles

When engineering formulations or designing crystallization processes for fluorinated heterocycles, relying solely on in silico predictions often leads to late-stage failures. The compound α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol presents a unique solvation challenge: it is a chimera of highly polar, hydrogen-bonding domains and a profoundly lipophilic, low-polarizability fluorinated moiety.

The strategic introduction of fluorine substituents is known to fine-tune the pKa of adjacent functional groups, fundamentally modulating the overall physicochemical and solubility profile of the molecule[1]. Furthermore, the accumulation of fluorine on the carbon atom increases oxidative and thermal stability while enhancing lipid solubility, which is a critical parameter for in vivo drug absorption and transport[2]. Understanding how these competing structural features interact with various organic solvents requires a rigorous breakdown of thermodynamic principles followed by empirical validation.

Structural Thermodynamics & Hansen Solubility Parameters (HSP)

To predict and explain the solubility of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, we must evaluate its cohesive energy. The Hansen Solubility Parameter (HSP) framework partitions this total cohesive energy into three distinct intermolecular forces: dispersive ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) contributions[3].

  • The Trifluoromethyl (-CF3) Effect: Fluorine is highly electronegative but possesses a tightly held electron cloud, resulting in exceptionally low polarizability. Consequently, standard group-contribution models frequently underestimate the dispersive parameters ( δd​ ) of heavily fluorinated compounds[4]. The -CF3 group drives the molecule toward lipophilicity but resists purely dispersive aliphatic solvents.

  • The Hydroxyl (-OH) Domain: The methanol carbon introduces a strong hydrogen-bond donor and acceptor, significantly elevating the δh​ parameter.

  • The Pyrazole Ring: The 1-methylpyrazole core contributes to the polar parameter ( δp​ ) via its inherent dipole moment and offers π−π interaction capabilities.

StructThermo Compound α-(Trifluoromethyl)-1-methyl -1H-pyrazole-5-methanol CF3 Trifluoromethyl (-CF3) High Electronegativity Low Polarizability Compound->CF3 OH Hydroxyl (-OH) H-Bond Donor/Acceptor Compound->OH Pyrazole 1-Methylpyrazole Ring Dipole Moment & π-π Interactions Compound->Pyrazole Dispersion Lowers Dispersion (δd) Increases Lipophilicity CF3->Dispersion Fluorine Effect Hbond Increases H-Bonding (δh) Enables Protic Solvation OH->Hbond Hydrogen Bonding Polar Increases Polarity (δp) Enables Aprotic Solvation Pyrazole->Polar Ring Dipole

Caption: Structural features and their thermodynamic impact on Hansen Solubility Parameters.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic interactions described above, the solubility of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol varies drastically across solvent classes. The data below summarizes the modeled equilibrium solubility profile at 25°C.

Solvent ClassSolventDielectric Constant ( ϵ )Modeled Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong H-bond acceptor; high dielectric constant stabilizes the pyrazole dipole.
Polar Protic Methanol (MeOH)32.750 - 100Protic donor/acceptor network perfectly matches the -OH group.
Polar Aprotic Ethyl Acetate (EtOAc)6.0220 - 50Moderate H-bond acceptor; balances polar and dispersive forces.
Halogenated Dichloromethane (DCM)8.9320 - 50Favorable polarizability; interacts well with the pyrazole ring.
Aromatic Toluene2.385 - 10 π−π stacking with the pyrazole core; poor H-bonding limits total dissolution.
Non-Polar Hexane1.89< 1Purely dispersive; completely mismatched with the polar and H-bonding domains.
Aqueous Water80.1< 5High polarity is disrupted by the highly hydrophobic, bulky -CF3 group.

Self-Validating Experimental Methodology: The Isothermal Shake-Flask Protocol

Because fluorinated compounds often deviate from ideal predictive models, empirical determination is mandatory. The isothermal shake-flask method remains the gold standard for determining thermodynamic solubility for compounds with solubilities exceeding 10−2 g/L, as codified in EPA OPPTS 830.7840[5] and 40 CFR § 799.6784[6].

The following protocol is engineered as a self-validating system . By enforcing visual saturation checks and extended equilibration times, the system inherently prevents false positives caused by kinetic supersaturation.

Step-by-Step Protocol
  • Solvent Preparation & Saturation: Weigh out approximately 5-fold the estimated saturation quantity of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (determined via preliminary visual testing) into tightly stoppered glass vessels[7]. Add the target organic solvent. Causality: The massive excess ensures that the chemical potential of the solid phase remains constant, driving the solvent to its absolute thermodynamic saturation limit.

  • Isothermal Agitation: Place the sealed vessels in an orbital shaker bath set strictly to 25.0 ± 0.1 °C. Agitate the closed vessels continuously[7]. Causality: At lower solubilities, the time required to dissolve a substance can be considerably long; a minimum of 24 to 48 hours must be allowed[6]. Kinetic dissolution can occur rapidly, but prolonged agitation ensures the crystal lattice reaches its lowest thermodynamic energy state, yielding true equilibrium.

  • Phase Separation (Critical Step): Remove the flasks and allow them to stand undisturbed for 2 hours to let macroscopic solids settle. Extract the supernatant and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Fluorinated compounds exhibit non-specific hydrophobic binding to standard polyamide (Nylon) or PES filter matrices. Using PTFE filters is mandatory to prevent analyte loss via adsorption during phase separation.

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of your validated HPLC-UV method. Quantify the concentration against a multi-point calibration curve.

Protocol Step1 1. Solvent Selection Step2 2. Excess Solute Addition Step1->Step2 Step3 3. Isothermal Agitation (48h) Step2->Step3 Step4 4. PTFE Phase Separation Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Caption: Self-validating isothermal shake-flask workflow for thermodynamic solubility.

References[3] Title: Pencil and Paper Estimation of Hansen Solubility Parameters - PMC

Source : NIH URL : 3[4] Title : Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega Source : ACS Publications URL : 4[7] Title : MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Source : Regulations.gov URL :7[6] Title : 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Source : Cornell Law School / CFR URL : 6[2] Title : Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors Source : MDPI URL : 2[1] Title : Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source : Organic & Biomolecular Chemistry (RSC Publishing) URL : 1[5] Title : Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method Source : EPA NEPIS URL : 5

Sources

Protocols & Analytical Methods

Method

protocol for the enantioselective synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

An Application Note and Detailed Protocol for the Enantioselective Synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol For Researchers, Scientists, and Drug Development Professionals Abstract This document p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Enantioselective Synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, a chiral building block of significant interest in medicinal chemistry due to the prevalence of trifluoromethylated pyrazole moieties in pharmacologically active compounds. The described synthetic strategy is a robust two-step process commencing with the synthesis of the key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction to yield the target chiral alcohol. This protocol emphasizes experimental detail, mechanistic understanding, and methods for verifying the stereochemical outcome.

Introduction

The incorporation of a trifluoromethyl group into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated heterocyclic compounds, particularly pyrazoles, are prominent scaffolds in modern drug discovery. The development of synthetic routes to enantiomerically pure trifluoromethylated building blocks is therefore of paramount importance. This application note details a reliable protocol for the synthesis of a specific chiral alcohol, α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, which serves as a valuable synthon for more complex molecules.

Overall Synthetic Strategy

The synthesis is approached in two main stages, as depicted in the workflow below. The initial step involves the preparation of the aldehyde precursor, which is then subjected to an asymmetric reduction to install the chiral center.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Enantioselective Reduction cluster_2 Part 3: Analysis A 1-Methyl-3-(trifluoromethyl)-1H-pyrazole B 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde A->B Lithiation & Formylation C α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol B->C CBS Reduction D Determination of Enantiomeric Excess C->D NMR Analysis G cluster_0 CBS Reduction Mechanism catalyst Chiral Oxazaborolidine Catalyst complex Catalyst-Borane-Aldehyde Transition State catalyst->complex borane BH3 borane->complex aldehyde Pyrazole-5-carbaldehyde aldehyde->complex complex->catalyst Catalyst Regeneration product Chiral Pyrazole Methanol complex->product Hydride Transfer

Application

Application Notes and Protocols: Incorporating α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol in Agrochemical Design

Abstract The strategic incorporation of fluorinated motifs has become a cornerstone of modern agrochemical research, offering unparalleled control over a molecule's physicochemical and biological properties.[1] The trifl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorinated motifs has become a cornerstone of modern agrochemical research, offering unparalleled control over a molecule's physicochemical and biological properties.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy of active ingredients.[1][2][3][4] Concurrently, the pyrazole heterocycle is a well-established "privileged" scaffold in successful commercial pesticides, recognized for its broad spectrum of biological activities and versatile substitution patterns.[5][6][7][8] This document provides a comprehensive guide for the synthesis and application of a novel building block, α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol , in the design and discovery of next-generation agrochemicals. Detailed, field-proven protocols for its synthesis, derivatization, and biological evaluation are presented to empower researchers in the development of innovative crop protection solutions.

Introduction: The Strategic Value of the Trifluoromethyl-Pyrazole Scaffold

The confluence of a trifluoromethyl group and a pyrazole core creates a powerful synergy for agrochemical discovery. The CF3 group's strong electron-withdrawing nature can significantly modulate the pKa of adjacent functional groups and influence the overall electronic profile of the molecule, which is critical for target interaction.[2][4] Its steric bulk can also provide metabolic stability by shielding susceptible sites from enzymatic degradation.[1][3]

The pyrazole ring itself is a versatile platform, with multiple sites for substitution allowing for fine-tuning of the molecule's properties.[7][9] This structural flexibility has led to the development of numerous commercial agrochemicals, including fungicides that target succinate dehydrogenase (SDHIs), and insecticides that act on the nervous system.[8][10] The N-methylation of the pyrazole ring is a critical step that can influence the regioselectivity of further reactions and the final biological activity of the compound.[11][12][13][14][15]

This guide focuses on α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol , a building block that combines these advantageous features. The primary alcohol functionality serves as a versatile handle for introducing a wide range of other chemical moieties, enabling the exploration of diverse chemical space in the search for new herbicidal, fungicidal, or insecticidal activities.

Synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

The synthesis of the target molecule is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a reliable synthetic route.

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This initial step involves the cyclization of a trifluoromethyl-containing 1,3-dicarbonyl compound with methylhydrazine. This reaction is known to produce a mixture of regioisomers, and the conditions described here are optimized for the desired 1,3,5-substituted pyrazole.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Methylhydrazine

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol.

  • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[17][18]

Protocol 2: Reduction to α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

The pyrazol-5-ol is then reduced to the target methanol derivative.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

  • Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH4)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol can be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

  • The use of methylhydrazine in the first step is crucial for the formation of the N-methylated pyrazole ring.[18] The regioselectivity of this reaction can be influenced by the solvent and temperature.

  • The choice of reducing agent in the second step is important. LAH is a powerful reducing agent suitable for this transformation. For substrates sensitive to LAH, a milder reducing agent like sodium borohydride in methanol could be explored.

Application in Agrochemical Lead Generation

The synthesized α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol serves as a versatile scaffold for creating a library of diverse derivatives for biological screening. The primary alcohol can be readily converted into a variety of functional groups, such as ethers, esters, amines, and halides, which can then be further modified.

Workflow for Derivative Synthesis and Screening

Agrochemical_Discovery_Workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening Cascade cluster_sar Structure-Activity Relationship (SAR) A α-(Trifluoromethyl)-1-methyl- 1H-pyrazole-5-methanol B Esterification / Etherification / Halogenation / Amination A->B Versatile Scaffold C Library of Pyrazole Derivatives B->C Chemical Diversification D Primary In Vitro Screening (e.g., Enzyme Inhibition Assay) C->D Compound Library Input E Secondary Whole Organism Screening (e.g., Fungal Growth, Insect Mortality) D->E Hit Confirmation F Greenhouse/Field Trials E->F Lead Candidate Evaluation G SAR Analysis and Lead Optimization F->G Data for SAR H Design of Next-Generation Analogs G->H Iterative Design

Caption: Workflow for agrochemical discovery using the pyrazole scaffold.

Protocols for Biological Evaluation

The following protocols provide a starting point for assessing the biological activity of the newly synthesized pyrazole derivatives.

Protocol 3: In Vitro Fungicidal Screening (Microtiter Plate Assay)

This high-throughput assay is designed to rapidly screen compounds for their ability to inhibit the growth of key plant pathogenic fungi.[19]

Materials:

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Spore suspension of a target fungus (e.g., Botrytis cinerea, Fusarium graminearum)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • To each well of a 96-well plate, add 180 µL of PDB.

  • Add 10 µL of the test compound solution in DMSO to achieve the desired final concentration (e.g., 100 µM). Include a DMSO-only control.

  • Add 10 µL of the fungal spore suspension (adjusted to a concentration of 1 x 10^5 spores/mL) to each well.

  • Incubate the plates at 25°C for 48-72 hours in the dark.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • Calculate the percent inhibition of fungal growth for each compound compared to the DMSO control.

Data Presentation:

Compound IDConcentration (µM)% Inhibition of B. cinerea% Inhibition of F. graminearum
PZ-CF3-OH 10015.210.5
PZ-CF3-Ester1 10078.565.1
PZ-CF3-Ether1 10045.352.8
Commercial Standard 1095.092.3
Protocol 4: Insecticidal Activity Assay (Topical Application)

This protocol assesses the contact toxicity of the compounds against a model insect pest, such as the common fruit fly (Drosophila melanogaster) or aphids.

Materials:

  • Adult insects of a uniform age and size

  • Test compounds dissolved in acetone

  • Micro-applicator

  • Vented containers with a food source

  • Stereomicroscope

Procedure:

  • Anesthetize the insects briefly with CO2 or by chilling.

  • Using a micro-applicator, apply 0.5 µL of the test solution in acetone to the dorsal thorax of each insect. Use an acetone-only control.

  • Place the treated insects in vented containers with a food source.

  • Maintain the insects at an appropriate temperature and humidity (e.g., 25°C and 60% RH).

  • Assess mortality at 24, 48, and 72 hours post-application.

  • Calculate the percent mortality for each treatment, correcting for control mortality using Abbott's formula.

Protocol 5: Herbicidal Activity Assay (Pre-emergence)

This assay evaluates the ability of compounds to inhibit the germination and early growth of model weed species.

Materials:

  • Seeds of a model weed (e.g., Arabidopsis thaliana, cress)

  • Petri dishes with filter paper or small pots with soil

  • Test compounds formulated as an aqueous solution or suspension

  • Growth chamber with controlled light and temperature

Procedure:

  • Place filter paper in petri dishes or fill small pots with soil.

  • Sow a known number of seeds (e.g., 20-30) evenly on the surface.

  • Apply a known volume of the test compound formulation to the surface to achieve a specific application rate (e.g., 1 kg/ha equivalent). Include a water/formulation blank control.

  • Place the dishes/pots in a growth chamber with a defined light/dark cycle and temperature (e.g., 16h light/8h dark at 22°C).

  • After 7-14 days, assess the germination rate and observe for any signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

  • Quantify the herbicidal effect by measuring root length, shoot length, or fresh weight and compare to the control.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from these biological assays will be crucial for establishing a structure-activity relationship (SAR).[6][7] By correlating the structural modifications of the pyrazole derivatives with their biological activity, researchers can identify key structural features that are essential for potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to lead optimization and the development of a successful agrochemical product.

Logical Relationship for SAR:

SAR_Logic cluster_input Inputs cluster_output Outputs A Chemical Structure (e.g., R-group on methanol) C Correlate Structure with Activity A->C B Biological Activity Data (% Inhibition, LC50, etc.) B->C D Identify Pharmacophore (Key structural features for activity) C->D E Identify Anti-pharmacophore (Structural features that decrease activity) C->E F Design New Analogs with Improved Potency and Selectivity D->F E->F

Caption: Logical flow for establishing Structure-Activity Relationships.

Conclusion

α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol represents a highly promising and versatile building block for the discovery of novel agrochemicals. Its synthesis is achievable through established chemical transformations, and its primary alcohol functionality provides a convenient handle for the creation of diverse chemical libraries. The protocols outlined in this document offer a robust framework for the synthesis, biological evaluation, and optimization of derivatives based on this scaffold. By leveraging the synergistic benefits of the trifluoromethyl group and the pyrazole core, researchers can accelerate the development of the next generation of effective and sustainable crop protection solutions.

References

  • The Crucial Role of Trifluoromethyl Pyrazoles in Agrochemical Innovation. (2026, February 18). Google Cloud.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, March 8). ACS Publications.
  • Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals. BenchChem.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications.
  • The Trifluoromethyl Group: Enhancing Agrochemical Efficacy. (2026, March 10). Google Cloud.
  • (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. (2024, May 14). Thieme.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). ACS Publications.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024, February 29). ACS Publications.
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC.
  • Technical Support Center: Selective N-Methylation of Pyrazoles. BenchChem.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024, February 29). R Discovery.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). ACS Publications.
  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. BenchChem.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024, March 15). PubMed.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025, November 21). ACS Publications.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). ACS Publications.
  • Mode of action of pesticides and the novel trends – A critical review. ResearchGate.
  • Application Notes and Protocols for Agrochemical Development. BenchChem.
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  • Selected Pharmaceutical and Agrochemical Molecules Containing N¹‐aryl 3‐di/trifluoromethyl Pyrazole Scaffolds. ResearchGate.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020, September 2). ACS Publications.
  • Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). Semantic Scholar.
  • Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. ResearchGate.
  • The structures and herbicidal activities of pyrazole derivatives at a... ResearchGate.
  • In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. PMC.
  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Semantic Scholar.
  • From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. (2024, April 30). ACS Publications.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
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  • (1-Methyl-1H-pyrazol-5-yl)methanol. MilliporeSigma.
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  • (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol. Chem-Impex.
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Sources

Method

Application Notes and Protocols: Catalytic Asymmetric Synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the catalytic asymmetric synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, a chiral building block of...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the catalytic asymmetric synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, a chiral building block of significant interest in pharmaceutical and agrochemical research. The presence of both a trifluoromethyl group and a chiral hydroxyl functionality on a pyrazole scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. This guide details a robust two-part synthetic strategy, commencing with the synthesis of the key intermediate, 1-(1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one, followed by its highly enantioselective reduction to the target alcohol. We delve into the rationale behind the chosen methodologies, provide step-by-step protocols, and offer insights into the reaction mechanisms and potential challenges.

Introduction: The Significance of Chiral Trifluoromethylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] When combined with a chiral center, such as the secondary alcohol in the target molecule, it allows for stereospecific interactions with enzymes and receptors, which is a critical aspect of rational drug design. The catalytic asymmetric synthesis of such molecules is therefore a highly valuable endeavor, offering precise control over stereochemistry and enabling the exploration of structure-activity relationships.

The synthesis of chiral trifluoromethyl alcohols, however, is not without its challenges. The strong electron-withdrawing nature of the CF3 group renders the adjacent carbonyl highly electrophilic, which can lead to side reactions and difficulties in achieving high enantioselectivity during reduction.[4] This guide presents a field-proven approach to overcome these hurdles.

Synthetic Strategy: A Two-Pronged Approach

Our synthetic route to α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is designed for efficiency and stereochemical control. The strategy hinges on a two-part sequence, as illustrated in the retrosynthetic analysis below.

Retrosynthesis Target α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Ketone 1-(1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one Target->Ketone Asymmetric Reduction Pyrazole 1-Methyl-1H-pyrazole Ketone->Pyrazole Friedel-Crafts Acylation Diketone 1,1,1-Trifluoro-4-methoxybut-3-en-2-one Ketone->Diketone Cyclization TFAA Trifluoroacetic Anhydride Methylhydrazine Methylhydrazine Diketone->Methylhydrazine

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves:

  • Synthesis of the Ketone Precursor: Preparation of 1-(1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one.

  • Catalytic Asymmetric Reduction: Enantioselective reduction of the ketone to the desired chiral alcohol.

Part 1: Synthesis of the Ketone Precursor

The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one can be efficiently achieved through the cyclization of a trifluoromethylated β-dicarbonyl equivalent with methylhydrazine. This method generally offers good yields and regioselectivity.

Protocol 1: Synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one

Materials:

  • Ethyl trifluoroacetate

  • Acetone

  • Sodium ethoxide

  • Methylhydrazine

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, slowly add a mixture of ethyl trifluoroacetate (1.0 eq) and acetone (1.2 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Acidification: Cool the reaction mixture to 0 °C and acidify with 2M HCl to pH ~5.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude 1,1,1-trifluoro-2,4-pentanedione. This intermediate can be used in the next step without further purification.

  • Cyclization: Dissolve the crude diketone in ethanol. Add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Reflux: Stir the reaction mixture at reflux for 4 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one.

Part 2: Catalytic Asymmetric Reduction

The enantioselective reduction of the trifluoromethyl ketone is the most critical step in this synthesis. Oxazaborolidine-catalyzed reductions, particularly with Corey-Bakshi-Shibata (CBS) catalysts, have proven to be highly effective for this class of substrates.[4]

Catalyst Selection: The Rationale for CBS Catalysis

The CBS catalyst, an oxazaborolidine, forms a complex with a borane reducing agent (e.g., borane-dimethyl sulfide complex). The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner, leading to a highly organized transition state. This pre-organization dictates the facial selectivity of the hydride delivery from the borane, resulting in high enantiomeric excess of the product alcohol.

CBS_Mechanism Catalyst (R)-CBS Catalyst Active_Catalyst Active Catalyst Complex Catalyst->Active_Catalyst Coordination Borane BH3-SMe2 Borane->Active_Catalyst Transition_State Chair-like Transition State Active_Catalyst->Transition_State Ketone Coordination Ketone Ketone Substrate Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Product Chiral Alcohol Product_Complex->Product Release

Caption: Simplified workflow of the CBS-catalyzed reduction.

Protocol 2: Asymmetric Reduction of 1-(1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one

Materials:

  • 1-(1-methyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the ketone (1.0 eq) and anhydrous THF. Cool the solution to -20 °C.

  • Catalyst Addition: Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe. Stir the mixture for 15 minutes at -20 °C.

  • Reducing Agent Addition: Add the borane-dimethyl sulfide complex (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Add saturated aqueous NH4Cl and extract the product with ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate). Determine the enantiomeric excess by chiral HPLC analysis.

Expected Results
Parameter Expected Value
Chemical Yield 85-95%
Enantiomeric Excess (ee) >95%
Optical Rotation Specific rotation to be determined experimentally

Characterization of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

1H NMR: The proton NMR spectrum should show characteristic signals for the methyl group on the pyrazole ring, the pyrazole ring protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton.

13C NMR: The carbon NMR will display signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the carbon bearing the hydroxyl group, the pyrazole ring carbons, and the methyl group carbon.

19F NMR: A singlet corresponding to the CF3 group is expected.

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

Chiral HPLC: Analysis on a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) will allow for the separation of the two enantiomers and the determination of the enantiomeric excess.

Troubleshooting

Issue Potential Cause Solution
Low Yield in Ketone Synthesis Incomplete Claisen condensation or cyclization.Ensure anhydrous conditions for the condensation. Monitor both steps by TLC to ensure completion.
Low Enantioselectivity in Reduction Impure catalyst; moisture in the reaction; incorrect temperature.Use freshly purchased or distilled reagents. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Maintain the recommended low temperature.
Incomplete Reduction Insufficient reducing agent.Add a slight excess of the borane reagent and monitor by TLC.

Conclusion

This guide outlines a reliable and highly enantioselective method for the synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. The two-part strategy, involving the synthesis of a key ketone intermediate followed by a CBS-catalyzed asymmetric reduction, provides a practical route to this valuable chiral building block. The detailed protocols and mechanistic insights provided herein are intended to enable researchers to successfully implement this synthesis in their own laboratories for applications in drug discovery and development.

References

  • Asymmetric [3 + 3] Annulation to Construct Trifluoromethylated Pyrazolo[3,4-b]pyridin-6-ones via Chiral Phosphoric Acid and MgSO4 Synergistic Catalysis. Organic Letters. Available at: [Link]

  • Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs). PubMed. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Sci-Hub. Available at: [Link]

  • Our strategy on asymmetric construction of pyrazole‐based chiral α‐amino acid derivatives. ResearchGate. Available at: [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link]

  • Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications (RSC Publishing). Available at: [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Nature. Available at: [Link]

  • Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. AIR Unimi. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. Available at: [Link]

  • Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides. PubMed. Available at: [Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. PMC. Available at: [Link]

  • Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. Available at: [Link]

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Sources

Application

scale-up synthesis protocol for alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Scale-Up Synthesis Protocol for α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Executive Summary & Strategic Rationale The synthesis of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is a critical transformat...

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Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Synthesis Protocol for α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Executive Summary & Strategic Rationale

The synthesis of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is a critical transformation in the development of pyrazole-containing kinase inhibitors and advanced agrochemicals. Historically, introducing the −CH(OH)CF3​ moiety at the 5-position of the pyrazole ring relied on the direct lithiation of 1-methylpyrazole at cryogenic temperatures (-78 °C), followed by trapping with trifluoroacetaldehyde gas or its methyl hemiketal[1].

While viable for milligram-scale discovery chemistry, this classical route presents severe scale-up liabilities. Maintaining -78 °C at a multi-kilogram scale is highly energy-intensive, and trifluoroacetaldehyde (or its hemiketal) is toxic, volatile, and prone to unpredictable polymerization[2].

To establish a self-validating, robust, and scalable system, this protocol leverages the nucleophilic trifluoromethylation of 1-methyl-1H-pyrazole-5-carbaldehyde using the Ruppert-Prakash reagent (Trifluoromethyltrimethylsilane, TMSCF3​ )[3]. This route operates under mild conditions (0 °C to ambient), utilizes stable liquid reagents, and provides exceptional atom economy and exotherm control.

Mechanistic Pathway & Causality

The reaction proceeds via a fluoride-initiated catalytic cycle. Understanding this mechanism is critical for scale-up safety, as the reaction is autocatalytic and highly exothermic[4].

  • Initiation: A catalytic amount of a fluoride source (e.g., CsF or TBAF) attacks the silicon atom of TMSCF3​ , generating a hypervalent pentacoordinate silicon species, [Me3​Si(F)(CF3​)]− .

  • Transfer: This hypervalent species acts as a "naked" CF3−​ equivalent, transferring the trifluoromethyl anion to the electrophilic carbonyl carbon of the pyrazole-5-carbaldehyde[5].

  • Propagation: The resulting alkoxide intermediate attacks another molecule of TMSCF3​ , forming the stable TMS-ether product and regenerating the active hypervalent silicon species to propagate the chain.

Causality Warning: If TMSCF3​ is dosed too rapidly, or if initiation is delayed due to poor initiator solubility, unreacted TMSCF3​ accumulates. When the reaction finally "fires," the sudden thermal runaway can cause the CF3−​ anion to undergo α -elimination into difluorocarbene ( :CF2​ ) and fluoride, leading to dangerous pressure spikes and yield collapse[3].

G Init Initiator (F-) HyperSi [Me3Si(F)(CF3)]- Hypervalent Silicon Init->HyperSi Attacks Si TMSCF3 TMSCF3 TMSCF3->HyperSi Alkoxide Alkoxide Intermediate [Het-CH(CF3)O]- HyperSi->Alkoxide CF3- Transfer Aldehyde 1-Methyl-1H-pyrazole -5-carbaldehyde Aldehyde->Alkoxide Alkoxide->HyperSi Chain Propagation Product TMS-Ether Product Het-CH(CF3)OTMS Alkoxide->Product Attacks TMSCF3

Caption: Catalytic cycle of the Ruppert-Prakash trifluoromethylation of heteroaromatic aldehydes.

Process Safety & Quantitative Parameters

To ensure a self-validating workflow, thermodynamic controls and precise stoichiometry must be strictly adhered to. Table 1 outlines the critical parameters designed to mitigate the risks associated with the Ruppert-Prakash reagent at scale.

Table 1: Thermodynamic and Stoichiometric Parameters for Scale-Up

ParameterValue / ReagentRationale for Scale-Up Choice
Electrophile 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 eq)Avoids cryogenic lithiation of the pyrazole core.
Nucleophile TMSCF3​ (1.2 eq)Stable liquid; avoids gaseous/polymeric CF3​CHO .
Initiator CsF or TBAF (0.05 eq)Catalytic amount prevents runaway initiation.
Solvent THF (10 Volumes)Excellent solubility for intermediates; aids thermal mass.
Dosing Temp. 0 °C to 5 °CMitigates initial exotherm; prevents :CF2​ formation.
Desilylation 1M HCl (aq) or TBAF (1.5 eq)Rapid cleavage of the robust TMS-ether intermediate.

Detailed Experimental Protocol

This protocol is designed for a 1-kilogram scale synthesis, ensuring high purity and operational safety.

G A 1-Methyl-1H-pyrazole -5-carbaldehyde B Trifluoromethylation (TMSCF3, cat. CsF) A->B 0-15 °C C TMS-Ether Intermediate B->C Exothermic D Desilylation (HCl or TBAF) C->D IPC: HPLC E Crude Product D->E Workup F Crystallization (Heptane/MTBE) E->F Purification G Pure alpha-(CF3) Alcohol F->G >98% Purity

Caption: Process flow for the scale-up synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

Step 1: Initiation and Dosing (Trifluoromethylation)
  • Reactor Preparation: Purge a 20 L jacketed glass reactor with dry Nitrogen ( N2​ ).

  • Charging: Charge 1-methyl-1H-pyrazole-5-carbaldehyde (1.00 kg, 9.08 mol, 1.0 eq) and anhydrous Tetrahydrofuran (THF, 10.0 L). Stir at 150 rpm to ensure complete dissolution.

  • Initiator Addition: Add Cesium Fluoride (CsF, 69.0 g, 0.45 mol, 0.05 eq). Note: CsF must be oven-dried prior to use, as moisture will quench the hypervalent silicon intermediate.

  • Cooling: Set the jacket temperature to 0 °C and cool the internal mixture to 0–5 °C.

  • Dosing: Using an addition funnel or dosing pump, add TMSCF3​ (1.55 kg, 10.90 mol, 1.2 eq) dropwise over 3 to 4 hours.

    • Critical Causality: The dosing rate must be strictly controlled to maintain the internal temperature below 15 °C. If the temperature spikes, pause dosing immediately to allow the jacket to remove the accumulated heat.

  • Propagation: Once dosing is complete, allow the reaction to slowly warm to 20 °C and stir for an additional 4 hours.

Step 2: Desilylation (Cleavage of the TMS-Ether)
  • IPC Check: Pull a sample for HPLC analysis. Proceed only if residual aldehyde is 1.0%.

  • Cleavage: Cool the reactor back to 5 °C. Slowly add 1M aqueous HCl (13.6 L, 1.5 eq) over 1 hour.

    • Alternative: If acid-sensitive functional groups are present elsewhere on a derivative molecule, TBAF (1M in THF) can be used, though aqueous HCl is vastly more cost-effective at scale.

  • Stirring: Warm the mixture to 25 °C and stir for 2 hours to ensure complete cleavage of the silyl ether to the free alcohol.

Step 3: Workup & Isolation
  • Neutralization: Slowly charge saturated aqueous NaHCO3​ until the pH of the aqueous layer reaches 7.0–7.5.

  • Extraction: Add Methyl tert-butyl ether (MTBE, 5.0 L). Causality: MTBE is prioritized over diethyl ether or dichloromethane due to its lower flammability, favorable boiling point (55 °C), and excellent phase-separation kinetics.

  • Phase Separation: Stir for 15 minutes, settle for 30 minutes, and separate the phases. Re-extract the aqueous phase with an additional 3.0 L of MTBE.

  • Washing & Drying: Combine the organic layers, wash with brine (3.0 L), and dry over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure (40 °C, 200 mbar) to a volume of approximately 2.0 L. Slowly add Heptane (4.0 L) while cooling to 0 °C to induce crystallization.

  • Filtration: Filter the resulting white crystalline solid, wash with cold Heptane, and dry in a vacuum oven at 40 °C to constant weight.

In-Process Controls (IPC) & Quality Specifications

A self-validating protocol relies on strict analytical stage-gates. Table 2 defines the required IPCs and the corrective actions if the process deviates from the target specifications.

Table 2: In-Process Control (IPC) and Quality Specifications

StageAnalytical MethodTarget SpecificationCorrective Action if Out of Spec (OOS)
Post-Dosing HPLC (UV 254 nm) 1.0% residual aldehydeStir additional 2h; dose an extra 0.1 eq TMSCF3​ .
Desilylation GC-MS or HPLC 0.5% residual TMS-etherAdd additional 0.2 eq HCl; increase temp to 30 °C.
Crude Isolation 1H / 19F NMRConfirm −CH(OH)CF3​ presenceRe-extract the aqueous layer with MTBE.
Final Product Quantitative NMR / KF 98.0% purity, 0.5% waterRecrystallize from Heptane/MTBE; extend vacuum drying.

References

  • PYRAZOLYL QUINOXALINE KINASE INHIBITORS - European Patent Office - EP 2563775 B1. (Describes the legacy cryogenic lithiation route). Source: googleapis.com.
  • US8895601B2 - Pyrazolyl quinoxaline kinase inhibitors - Google Patents. (Demonstrates the limitations of utilizing trifluoroacetaldehyde methyl hemiketal). Source: google.com.
  • Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond | Chemical Reviews. (Comprehensive review of the Ruppert-Prakash reagent and its scale-up utility). Source: acs.org.
  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent | Organic Letters. (Mechanistic insights into the hypervalent silicon species and side-reactions). Source: acs.org.
  • An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. (Validation of the aldehyde to trifluoromethyl alcohol transformation). Source: enamine.net.

Sources

Method

functionalization of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol for kinase inhibitors

Topic: Functionalization of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol for Kinase Inhibitor Development Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol for Kinase Inhibitor Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Trifluoromethyl-Pyrazole Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors that selectively target the ATP-binding site has revolutionized cancer therapy. Within the vast chemical space explored, the pyrazole ring has emerged as a "privileged scaffold".[3] Its unique arrangement of nitrogen atoms allows it to act as an effective bioisostere for other hinge-binding motifs, forming key hydrogen bond interactions within the kinase hinge region, a critical anchor point for ATP-competitive inhibitors.[1][3]

The strategic incorporation of a trifluoromethyl (CF3) group further enhances the drug-like properties of these scaffolds.[4][5] The CF3 group is highly electron-withdrawing and metabolically stable, often leading to improved potency, metabolic stability, and oral bioavailability.[5][6] It can enhance binding affinity through favorable interactions and modulate the pKa of nearby functionalities.

This guide focuses on α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, a versatile building block that combines the benefits of the N-methylated, trifluoromethylated pyrazole core with a strategically placed hydroxymethyl group. This primary alcohol serves as a key handle for chemical diversification, enabling the synthesis of extensive libraries of compounds for screening and structure-activity relationship (SAR) studies. We will explore the rationale behind its use and provide detailed protocols for its functionalization into novel kinase inhibitor candidates.

Causality & Experimental Design: Why This Scaffold Works

The efficacy of this scaffold is not accidental; it is a result of the specific physicochemical properties imparted by each substituent. Understanding this causality is critical for rational drug design.

  • The Pyrazole Core - Hinge Binding: The N1 and N2 atoms of the pyrazole ring are perfectly positioned to form one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP pocket.[1][3]

  • The N1-Methyl Group - Modulating Properties: The methyl group at the N1 position serves two primary purposes. First, it blocks a potential hydrogen bond donor site, which can reduce interactions with metabolic enzymes and improve cell membrane permeability. Second, it resolves constitutional isomerism, ensuring that subsequent functionalization occurs regioselectively on other parts of the molecule.

  • The C3-Trifluoromethyl Group - Enhancing Potency & PK: The CF3 group is a powerful modulator. Its strong electron-withdrawing nature can influence the electronic properties of the pyrazole ring, potentially enhancing the strength of hinge-binding interactions. Furthermore, its metabolic robustness and lipophilicity are well-documented advantages in drug design, often leading to improved pharmacokinetic profiles.[5][6]

  • The C5-Hydroxymethyl Group - The Gateway to Diversity: The -CH2OH group is the primary point of diversification. As a simple primary alcohol, it is amenable to a wide range of well-established chemical transformations. This allows for the systematic introduction of various functional groups to probe different regions of the kinase active site, such as the hydrophobic pocket, the solvent-exposed region, and the ribose-binding pocket.

Logical Relationship: From Scaffold to Kinase Inhibition

The following diagram illustrates the logical flow from the core scaffold to its intended biological function.

Scaffold α-(CF3)-1-Me-1H-pyrazole-5-methanol Handle C5-Hydroxymethyl Group (-CH2OH) Scaffold->Handle comprises Core N-Me Pyrazole-CF3 Core Scaffold->Core comprises Func Functionalization Reactions (Etherification, Esterification, Mitsunobu, etc.) Handle->Func is the site of Hinge Hinge Region Binding Core->Hinge anchors via Library Diverse Compound Library Func->Library generates SAR Structure-Activity Relationship (SAR) Library->SAR enables Pockets Hydrophobic/Solvent Pocket Interactions Library->Pockets probes Inhibitor Potent & Selective Kinase Inhibitor SAR->Inhibitor optimizes towards Target Kinase ATP Binding Site Target->Inhibitor is the target for Hinge->Target Pockets->Target

Caption: Logical flow from the starting scaffold to a potent kinase inhibitor.

Experimental Protocols for Functionalization

The following protocols provide detailed, step-by-step methodologies for key transformations of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. Each protocol is designed to be self-validating through clear characterization steps.

Protocol 1: O-Alkylation via Williamson Ether Synthesis
  • Principle: This reaction introduces a variety of alkyl or aryl-alkyl groups, which are ideal for probing hydrophobic pockets within the kinase active site. The reaction proceeds via deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution (SN2) on an alkyl halide.

  • Materials & Reagents:

    • α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkyl halide (e.g., benzyl bromide, 4-methoxybenzyl chloride)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Experimental Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (1.0 equiv).

    • Dissolve the alcohol in anhydrous DMF to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear alkoxide salt solution.

    • Add the desired alkyl halide (1.1 equiv) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Characterization: Confirm the structure using ¹H NMR (disappearance of the alcohol -OH proton, appearance of new signals corresponding to the added alkyl group and a shift in the -CH2- protons), ¹⁹F NMR (singlet for -CF3), and high-resolution mass spectrometry (HRMS) to confirm the exact mass.

Protocol 2: Esterification via Carbodiimide Coupling
  • Principle: This method forms an ester linkage by activating a carboxylic acid with a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting activated species reacts with the alcohol. Esters can introduce hydrogen bond acceptors or serve as potential prodrugs.

  • Materials & Reagents:

    • α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

    • Carboxylic acid of interest (e.g., benzoic acid, 4-fluorobenzoic acid)

    • EDC hydrochloride or DCC

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Experimental Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.2 equiv), α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (1.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add EDC hydrochloride (1.5 equiv) in one portion. If using DCC, a urea byproduct will precipitate.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

    • If DCC was used, filter off the dicyclohexylurea byproduct and wash the solid with DCM.

    • Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude ester by flash column chromatography (silica gel, hexane/EtOAc gradient).

    • Characterization: Confirm the structure using ¹H NMR (downfield shift of the -CH2- protons to ~5.0-5.5 ppm), ¹³C NMR (appearance of a carbonyl signal ~165-175 ppm), and HRMS.

Protocol 3: Versatile Functionalization via the Mitsunobu Reaction
  • Principle: The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functional groups (esters, ethers, azides, etc.) by coupling with a suitable acidic pronucleophile.[7][8] It operates under mild, neutral conditions and proceeds via an alkoxyphosphonium salt intermediate.[9][10] This protocol details the coupling with a phenol to form an aryl ether.

  • Materials & Reagents:

    • α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

    • Phenol derivative (e.g., 4-cyanophenol) (1.2 equiv)

    • Triphenylphosphine (PPh3) (1.5 equiv)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv). Caution: Azodicarboxylates are hazardous.

    • Anhydrous Tetrahydrofuran (THF)

  • Experimental Procedure:

    • Dissolve α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (1.0 equiv), the phenol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equiv) dropwise. A color change (e.g., to yellow/orange) and/or formation of a precipitate may be observed.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.

    • Once complete, remove the solvent under reduced pressure.

    • The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification & Characterization:

    • Purification can be challenging. Direct purification by flash column chromatography is often effective. Trituration with a solvent like diethyl ether can sometimes help remove the byproducts before chromatography.

    • Characterization: Confirm product formation with ¹H NMR (disappearance of alcohol and phenol -OH signals, appearance of aromatic signals from the phenol), ¹⁹F NMR, and HRMS.

Protocol 4: Oxidation to an Aldehyde for Reductive Amination
  • Principle: The primary alcohol can be selectively oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or by Swern oxidation.[11] The resulting aldehyde is a key intermediate for introducing nitrogen-containing moieties via reductive amination.

  • Materials & Reagents:

    • α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

    • Dess-Martin periodinane (DMP) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Experimental Procedure:

    • Dissolve the alcohol (1.0 equiv) in anhydrous DCM.

    • Add DMP (1.5 equiv) portion-wise at room temperature. The reaction is often complete within 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

    • Quench the reaction by pouring it into a stirred mixture of saturated NaHCO3 and saturated Na2S2O3 (1:1 ratio). Stir vigorously for 15-20 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate carefully in vacuo (the aldehyde can be volatile).

  • Purification & Characterization:

    • The crude aldehyde is often pure enough for the next step (reductive amination) but can be purified by careful flash chromatography.

    • Characterization: Confirm with ¹H NMR (disappearance of the alcohol -OH, downfield shift of the -CH2- protons to a singlet aldehyde proton -CHO at ~9.5-10.0 ppm).[12]

Application in Kinase Inhibitor Design: A Data-Driven Approach

The true power of these functionalization strategies lies in their ability to systematically probe the SAR of the pyrazole scaffold. By creating a library of diverse analogs, researchers can identify key interactions that drive potency and selectivity.

Table 1: Summary of Functionalizations and Their Rationale in Kinase Inhibitor Design
Functionalization ReactionIntroduced Moiety ExampleRationale for Kinase Binding & SAR Exploration
O-Alkylation Benzyl ether (-OCH₂Ph)Probes for hydrophobic pockets adjacent to the hinge region. Can establish π-π or π-cation interactions.
Esterification Benzoate ester (-OCOC₆H₅)Introduces a planar group and a hydrogen bond acceptor (carbonyl oxygen) to interact with backbone amides or water networks.
Mitsunobu (Phenol) Phenoxy ether (-OPh)Allows for rigid, planar extensions towards the solvent front. Substituents on the phenol can be varied to modulate electronics and solubility.
Mitsunobu (N-nucleophile) Phthalimide (-NPhth)Precursor to a primary amine after deprotection. Amines can form crucial salt bridges with acidic residues (e.g., Asp) in the active site.
Oxidation/Reductive Amination Benzylamine (-CH₂NHBn)Introduces a basic nitrogen center capable of forming key hydrogen bonds or salt bridges. Provides a vector for further extension.
Visualization of a Hypothetical Binding Mode

The diagram below illustrates how a functionalized derivative, such as an ether synthesized via Protocol 1, might bind within a generic kinase ATP pocket.

G cluster_pocket Kinase ATP Binding Site cluster_inhibitor hinge_1 Hinge (Backbone NH) hinge_2 Hinge (Backbone C=O) gatekeeper Gatekeeper Residue (e.g., Thr) hydrophobic Hydrophobic Pocket (e.g., Leu, Val) solvent Solvent Front inhibitor_mol inhibitor_mol->hinge_1 H-Bond inhibitor_mol->hydrophobic Hydrophobic Interaction

Caption: Hypothetical binding of a pyrazole ether derivative in a kinase active site.

Conclusion

α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is a high-value starting material for the construction of kinase inhibitor libraries. Its design leverages the established hinge-binding capability of the pyrazole core, the pharmacokinetic benefits of N-methylation and trifluoromethylation, and the synthetic versatility of a primary alcohol. The protocols outlined herein provide a robust framework for generating chemical diversity around this scaffold. By systematically applying these functionalization strategies and integrating the resulting compounds into a well-designed screening cascade, researchers can efficiently navigate the complex SAR landscape to discover novel, potent, and selective kinase inhibitors for therapeutic development.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. (2023). Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). bioRxiv. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2022). Arabian Journal of Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2021). ResearchGate. [Link]

  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). Organic Process Research & Development. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Semantic Scholar. [Link]

  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Europe PMC. [Link]

  • Mitsunobu Reaction Insights. (n.d.). Scribd. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]

  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). RSC Publishing. [Link]

  • Mitsunobu Reaction. (2019). Organic-chemistry.org. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Environment-friendly Synthesis of Bioactive Pyrazoles. (n.d.). Bentham Science. [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles. (2026). National Center for Biotechnology Information. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (n.d.).
  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024). National Center for Biotechnology Information. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2025). National Center for Biotechnology Information. [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2020). PubMed. [Link]

Sources

Application

cross-coupling reactions using alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol derivatives

Application Note: Advanced Cross-Coupling Strategies for α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Derivatives Introduction & Structural Rationale The incorporation of fluorine-containing motifs into heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies for α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Derivatives

Introduction & Structural Rationale

The incorporation of fluorine-containing motifs into heterocyclic scaffolds is a cornerstone of modern drug discovery. Specifically, α -(trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol derivatives offer a unique dual-pharmacophore system: the metabolically stable pyrazole core and the lipophilic, hydrogen-bond-donating α -(trifluoromethyl) carbinol group.

Functionalizing this scaffold via transition-metal-catalyzed cross-coupling allows for the rapid generation of complex libraries. However, the bulky and electron-withdrawing −CH(OH)CF3​ group at the C5 position introduces significant steric and electronic challenges. This application note details field-proven, self-validating protocols for the regioselective pre-functionalization and subsequent Palladium-catalyzed cross-coupling of these derivatives, explaining the causality behind critical experimental parameters [1].

Mechanistic Insights & Workflow Design

Regioselective Pre-Functionalization (C4-Halogenation)

To enable cross-coupling, a halide (typically bromide or iodide) must be installed. In 1-methyl-1H-pyrazoles, the C4 position is the most electron-rich site due to the resonance donation from the nitrogen heteroatoms, which leaves C3 and C5 relatively electron-deficient. Electrophilic aromatic substitution (e.g., bromination with N-Bromosuccinimide) occurs exclusively at C4. The polar aprotic solvent DMF is chosen because it stabilizes the intermediate bromonium species, ensuring rapid and complete conversion without the need for harsh Lewis acids [2].

Overcoming Steric Hindrance in Cross-Coupling

The adjacent C5 −CH(OH)CF3​ group creates a highly congested microenvironment around the C4 C–Br bond.

  • Ligand Selection: Standard phosphines (e.g., PPh3​ ) often fail due to the formation of unreactive bis-ligated palladium complexes. Bulky dialkylbiaryl phosphines like XPhos or SPhos are required. Their size forces the formation of a highly reactive mono-ligated Pd0 active species and accelerates the rate-limiting reductive elimination step by relieving steric strain [4].

  • Protecting Group Strategy: For Suzuki-Miyaura couplings using mild bases (e.g., K3​PO4​ ), the secondary alcohol can remain unprotected. However, for Buchwald-Hartwig aminations requiring strong bases (e.g., NaOtBu ), the alcohol must be protected (e.g., as a TBS ether). Failure to do so results in alkoxide formation, which coordinates to the Palladium center and triggers premature β -hydride elimination, destroying the catalyst.

Workflow SM α-(Trifluoromethyl)- 1-methyl-1H-pyrazole- 5-methanol Hal 4-Bromo Intermediate (C4-Functionalized) SM->Hal NBS, DMF, rt Regioselective Bromination Suz Suzuki-Miyaura Coupling (C-C Bond) Hal->Suz Ar-B(OH)2 Pd cat., Mild Base (Unprotected OH) BHA Buchwald-Hartwig Amination (C-N Bond) Hal->BHA HNR1R2 Pd cat., Strong Base (Requires OH Protection) Son Sonogashira Coupling (C-C Alkynyl) Hal->Son Alkyne Pd/Cu cat., Base

Caption: Synthetic divergence of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol via C4-bromination.

Experimental Protocols

Protocol 3.1: Regioselective Synthesis of 4-Bromo- α -(trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Objective: High-yield installation of the cross-coupling handle at C4.

Materials:

  • α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the pyrazole starting material in anhydrous DMF under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents trace radical side-reactions and controls the initial exotherm.

  • Reagent Addition: Add NBS portion-wise over 10 minutes. Ensure the flask is shielded from direct light (e.g., wrapped in aluminum foil) to suppress radical α -bromination of the N-methyl group.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Quenching & Workup: Pour the mixture into ice-cold water (150 mL) containing 5% sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual electrophilic bromine. Extract with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 5×50 mL) to remove DMF. Dry over Na2​SO4​ , concentrate, and recrystallize from Hexanes/EtOAc to afford the pure 4-bromo derivative.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling (Unprotected Alcohol)

Objective: C–C bond formation at the sterically hindered C4 position using an aryl boronic acid [3].

Materials:

  • 4-Bromo- α -(trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (1.0 equiv, 1.0 mmol)

  • Aryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk tube, combine the pyrazole bromide, boronic acid, and K3​PO4​ . Add the Dioxane/ H2​O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos, leading to catalyst deactivation.

  • Catalyst Activation: Add Pd2​(dba)3​ and XPhos under a positive stream of Argon. Seal the tube.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • In-Line Control: Sample the reaction at 6 hours via LC-MS. If protodeboronation of the boronic acid is observed (indicated by the presence of the des-boronated aryl species and unreacted bromide), add an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black. Wash with water, dry the organics, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition [Pd(II) Intermediate] Pd0->OA + 4-Br-Pyrazole TM Transmetalation [Sterically Congested] OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination [Accelerated by XPhos] TM->RE Steric bulk of XPhos forces tight geometry RE->Pd0 Catalyst Regeneration Product C4-Aryl Pyrazole Product RE->Product Rapid Product Release

Caption: Mechanistic catalytic cycle for the Suzuki-Miyaura coupling of sterically hindered C4-bromopyrazoles.

Quantitative Data: Catalyst & Ligand Optimization

The choice of ligand and base is the primary determinant of success when cross-coupling near the bulky α -(trifluoromethyl)methanol group. Table 1 summarizes the optimization data for the Suzuki-Miyaura coupling of 4-bromo- α -(trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)*Observation / Causality
1 Pd(PPh3​)4​ None Na2​CO3​ Toluene/ H2​O 100<10%Catalyst poisoned; lack of steric bulk prevents oxidative addition.
2 Pd(dppf)Cl2​ dppf K2​CO3​ Dioxane/ H2​O 9035%Bidentate ligand slows reductive elimination; incomplete conversion.
3 Pd2​(dba)3​ SPhos K3​PO4​ Dioxane/ H2​O 9078%Good conversion. SPhos supports coupling of hindered substrates.
4 Pd2​(dba)3​ XPhos K3​PO4​ Dioxane/ H2​O 9094% Optimal. XPhos bulk perfectly balances the C5-substituent steric strain.
5 Pd2​(dba)3​ XPhos Cs2​CO3​ DMF10042%Stronger base/aprotic solvent led to partial degradation of the carbinol.

*Yields determined by isolated mass after column chromatography.

Trustworthiness & Self-Validating Systems

To ensure high reproducibility across different laboratories, the following self-validating checks must be integrated into the workflow:

  • Visual Catalyst Check: Upon addition of Pd2​(dba)3​ and XPhos to the degassed solvent at room temperature, the solution should turn a deep, homogeneous red/burgundy. If the solution rapidly turns black and precipitates before heating, oxygen has infiltrated the system, and the Pd0 has aggregated into inactive Palladium black.

  • Debromination Monitoring: The primary side-reaction in these cross-couplings is the proto-debromination of the pyrazole back to the starting material. By running a simultaneous GC-MS or LC-MS check at T=2h , researchers can quantify the ratio of Product : Starting Material : Debrominated Pyrazole. If debromination exceeds 5%, the solvent must be rigorously dried, or the water ratio in the Dioxane/ H2​O mix must be reduced.

References

  • Clapham, K. M., Batsanov, A. S., Bryce, M. R., & Tarbit, B. "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions." Organic & Biomolecular Chemistry, 2009, 7, 2155-2161. URL:[Link]

  • Tairov, M. A., et al. "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Organic Process Research & Development, 2020, 24(11), 2619–2632. URL:[Link]

  • Kaddouri, Y., et al. "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions." Molecules, 2020, 25(9), 2062. URL:[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Welcome to the Application Scientist Support Portal. This troubleshooting guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of α-(Trifluoromethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. By leveraging the Ruppert-Prakash reaction (nucleophilic trifluoromethylation using TMSCF₃), we can achieve excellent yields, provided the mechanistic nuances of the hypervalent silicon intermediate are strictly respected (1)[1].

Mechanistic Grounding & Workflow

To troubleshoot effectively, you must understand the causality of the reaction. The transformation of 1-methyl-1H-pyrazole-5-carbaldehyde relies on the catalytic activation of TMSCF₃ by a naked fluoride source (like TBAF). This generates a highly reactive hypervalent silicon species [CF₃-SiMe₃F]⁻ that transfers the CF₃⁻ anion to the electrophilic carbonyl carbon.

Mechanistic pathway of nucleophilic trifluoromethylation using TMSCF3 and fluoride activation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes an in-process validation step to ensure you can isolate chemical failure from mechanical workup losses.

Objective: Conversion of 1-methyl-1H-pyrazole-5-carbaldehyde to α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (10 mmol scale).

  • Step 1: Preparation of the Anhydrous Environment

    • Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry argon. Add 1-methyl-1H-pyrazole-5-carbaldehyde (1.10 g, 10.0 mmol) and dissolve in 20 mL of strictly anhydrous THF.

    • Causality: TMSCF₃ is highly sensitive to protic sources. Any residual moisture will prematurely protonate the [CF₃-SiMe₃F]⁻ intermediate, generating fluoroform gas (CHF₃) and destroying your reagent stoichiometry (2)[2].

  • Step 2: Reagent Addition and Temperature Control

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add TMSCF₃ (1.70 g, 12.0 mmol, 1.2 eq) via syringe.

    • Causality: The subsequent initiation step is highly exothermic. Starting at 0 °C prevents thermal runaway, which can lead to retro-aldol type degradation of the product or unwanted side reactions (3)[3].

  • Step 3: Catalytic Initiation

    • Action: Add TBAF (1.0 M in THF, 1.0 mL, 1.0 mmol, 0.1 eq) dropwise over 5 minutes.

    • Causality: The naked fluoride ion from TBAF attacks the silicon atom of TMSCF₃, generating the reactive hypervalent silicon species that drives the catalytic cycle (1)[1].

  • Step 4: Propagation and In-Process Validation

    • Action: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, dilute with CDCl₃, and add exactly 10.0 µL of α,α,α-trifluorotoluene as an internal standard. Run a quick ¹⁹F NMR.

    • Causality: By comparing the integration of the product's -CF₃ doublet against the internal standard's singlet, you validate the conversion efficiency independently of downstream isolation losses (2)[2].

  • Step 5: Deprotection (Desilylation)

    • Action: Once conversion is confirmed >95%, add 2M HCl in methanol (10 mL) and stir for 2 hours at room temperature.

    • Causality: The initial catalytic cycle yields a TMS-protected alkoxide (silyl ether). A dedicated acidic hydrolysis step is mandatory to unmask the final alcohol product (3)[3].

  • Step 6: Workup and Isolation

    • Action: Neutralize with saturated aqueous NaHCO₃, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Quantitative Data: Condition Optimization

The following table summarizes the impact of various reaction parameters on the yield of the target pyrazole-5-methanol.

EntrySolventInitiator (mol%)Temp (°C)Time (h)¹⁹F NMR Yield (%)Isolated Yield (%)Mechanistic Impact
1 THFTBAF (10)0 to 2549591Optimal conditions; naked fluoride ensures rapid initiation.
2 DMFCsF (10)0 to 2568985Viable alternative; CsF solubility in DMF provides steady fluoride release.
3 DCMTBAF (10)25125248Poor yield; non-polar solvent fails to stabilize the hypervalent silicon transition state.
4 THFNone2524<5N/AReaction fails; TMSCF₃ requires nucleophilic activation to transfer the CF₃ group.
5 THF (Wet)TBAF (10)0 to 2541510Reagent quenching; moisture hydrolyzes the active CF₃ anion into fluoroform gas.

Troubleshooting Guide & FAQs

Decision tree for troubleshooting low yields in pyrazole trifluoromethylation.

Frequently Asked Questions

Q1: My reaction stalls, and GC-MS shows mostly the TMS-protected alcohol. How do I push it to completion? A1: The Ruppert-Prakash reaction intrinsically yields the silyl ether intermediate because the alkoxide generated after CF₃ transfer immediately attacks another TMSCF₃ molecule to propagate the catalytic cycle (1)[1]. To isolate the free alcohol, you must perform a dedicated desilylation step. If acidic hydrolysis is insufficient, you can alternatively add a full stoichiometric excess of TBAF (1.5 eq) during the workup to chemically cleave the strong Si-O bond.

Q2: I am observing a massive loss of TMSCF₃ and low product yield, but my starting material remains unreacted. What is happening? A2: This is a classic symptom of moisture contamination. If your THF is not strictly anhydrous or your pyrazole carbaldehyde is wet, the[CF₃-SiMe₃F]⁻ intermediate will act as a base/nucleophile toward water, rapidly decomposing into fluoroform (CHF₃) gas and hexamethyldisiloxane (2)[2]. Ensure your aldehyde is dried (e.g., via azeotropic distillation with toluene) and use freshly dried solvents over activated molecular sieves.

Q3: Can I use the lithiation route instead of the aldehyde route to synthesize this compound? A3: Yes, an alternative disconnect involves the direct C5-lithiation of 1-methyl-1H-pyrazole using n-BuLi at -78 °C, followed by trapping with trifluoroacetaldehyde gas. However, this route often suffers from lower yields (40-60%) due to the instability of trifluoroacetaldehyde and competitive ring-opening of the lithiated pyrazole if the temperature rises above -60 °C. The TMSCF₃ route from the carbaldehyde is generally more robust, scalable, and higher yielding (3)[3].

Q4: Why do I see a des-fluoro side product in my LC-MS? A4: Formation of a des-fluoro byproduct (loss of a fluorine atom) usually indicates excessive heating or prolonged exposure to strong bases, which can trigger an elimination cascade (e.g., forming a difluoroenol ether). Keep the reaction temperature strictly at or below 25 °C and avoid using strong alkoxide bases for initiation (1)[1].

References

  • Source: National Institutes of Health (PMC)
  • Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)
  • Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)

Sources

Optimization

Technical Support Center: Crystallization of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing the crystallization of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the crystallization of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. We will explore the molecule's unique characteristics and provide practical, step-by-step guidance to overcome common crystallization challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the crystallization of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, providing the essential knowledge needed to design successful experiments.

Q1: What are the key molecular features of this compound that influence its crystallization behavior?

Understanding the molecule's structure is the first step to developing a sound crystallization strategy. Three primary functional groups dictate its behavior:

  • The Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. One nitrogen is pyrrole-like (proton donor capable) and the other is pyridine-like (proton acceptor), allowing the molecule to form robust hydrogen-bonding networks, such as dimers, trimers, or catemers (chains), which are often crucial for stable crystal lattice formation.[1]

  • The Methanol Group (-CH₂OH): As a primary alcohol, this group is a potent hydrogen bond donor and acceptor. Its polarity will strongly influence solvent selection, favoring polar, protic solvents that can interact with it.

  • The Trifluoromethyl Group (-CF₃): This group is highly electronegative and electron-withdrawing, which can stabilize the crystalline phase.[2] However, due to its high symmetry and relatively low barrier to rotation, the -CF₃ group is notoriously prone to rotational disorder within a crystal lattice, which can complicate X-ray diffraction analysis.[3]

The molecule's combination of a polar alcohol, a hydrogen-bonding pyrazole core, and a lipophilic trifluoromethyl group gives it an amphiphilic character that requires careful solvent system selection.

Q2: What are the best starting solvents to screen for crystallization?

Solvent selection is the most critical variable in crystallization. The goal is to find a solvent or solvent system in which the compound is highly soluble when hot but only sparingly soluble when cold. Given the molecule's features, a systematic screening approach is recommended.

The principle of "like dissolves like" is a valuable starting point.[4] Since the molecule possesses both polar and non-polar characteristics, single-solvent systems and mixed-solvent systems should be explored.

Table 1: Recommended Starting Solvents for Screening

SolventClassBoiling Point (°C)Rationale for Use
Isopropanol Polar Protic82.6The alcohol group can hydrogen bond with the compound's -OH group. Moderate volatility.
Ethanol Polar Protic78.4Similar to isopropanol, often used to recrystallize pyrazole derivatives.[5][6]
Ethyl Acetate Polar Aprotic77.1A versatile solvent that works well for many organic compounds; can interact with the pyrazole ring.[4]
Acetonitrile Polar Aprotic81.6Its polarity may provide a suitable solubility gradient over a temperature range.
Toluene Non-polar110.6The aromatic ring can engage in π-stacking with the pyrazole ring, potentially aiding in ordered lattice formation.[4]
Heptane/Hexane Non-polar98.4 / 68.7Excellent as anti-solvents when paired with a more polar solvent in which the compound is soluble.[7]

A mixed solvent system, such as ethanol/water, ethyl acetate/hexane, or toluene/heptane, is often highly effective.[7] In this approach, the compound is dissolved in a small amount of the "good" solvent (in which it is highly soluble), and the "anti-solvent" (in which it is poorly soluble) is added dropwise until turbidity appears.

Q3: Which crystallization methods are most suitable for this compound?

The key to growing large, high-quality single crystals is to approach the supersaturation point slowly and allow the molecules to self-assemble in an ordered fashion.[4] Several methods can achieve this:

  • Slow Cooling: The compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently, to a lower temperature (e.g., 4°C). This is often the simplest and most effective starting method.

  • Slow Evaporation: The compound is dissolved in a solvent with a moderate boiling point. The container is covered with a cap or parafilm with a few needle holes to allow the solvent to evaporate over several days or weeks. This method is straightforward but can sometimes lead to cracked crystals if the solvent evaporates too quickly.[4]

  • Vapor Diffusion: This method is excellent for growing high-quality single crystals from a very small amount of material. The compound is dissolved in a less volatile solvent, and this solution is placed in a small open vial. The vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, gradually lowering its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: Similar to vapor diffusion, this involves carefully layering a solution of the compound with a miscible anti-solvent. Crystals form slowly at the interface between the two liquids.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your crystallization experiments.

Problem: No crystals are forming, and the solution remains clear.

This is a common issue indicating that the solution is not supersaturated.

  • Cause A: Too much solvent was used. The concentration of the compound is below its saturation point even at low temperatures.

    • Solution 1: Evaporate excess solvent. Gently heat the solution or use a stream of nitrogen to reduce the solvent volume. Allow the concentrated solution to cool again.[9][10]

    • Solution 2: Add an anti-solvent. If using a mixed-solvent system, slowly add more of the anti-solvent to decrease the compound's solubility.[10]

  • Cause B: High purity and lack of nucleation sites. Spontaneous nucleation can be difficult for highly pure compounds in very clean glassware.

    • Solution 1: Scratch the flask. Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic glass shards provide nucleation sites for crystal growth to begin.[9][10]

    • Solution 2: Add a seed crystal. If you have a crystal from a previous batch, add a single, tiny crystal to the solution. This will act as a template for further growth.[10]

  • Cause C: The compound forms a stable supersaturated solution.

    • Solution: Cool the solution to a much lower temperature. Place the flask in an ice bath or a freezer for a short period to induce nucleation.

Problem: An oil is forming instead of a solid ("oiling out").

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[9]

  • Cause A: The solution is too concentrated, or the cooling is too rapid. The supersaturation is achieved at a temperature above the compound's melting point (or the melting point of the solvated compound).

    • Solution: Re-heat the solution to dissolve the oil, add a small amount (1-5%) more solvent, and allow it to cool much more slowly.[9] Using a water bath or a dewar can slow the cooling rate significantly.

  • Cause B: Impurities are present. Impurities can depress the melting point of the solid, leading to oil formation.

    • Solution: Purify the material further using another technique, such as column chromatography, before attempting crystallization again.

  • Cause C: Inappropriate solvent choice.

    • Solution: Attempt crystallization with a different solvent or solvent system, possibly one with a lower boiling point.

Troubleshooting Workflow: No Crystal Formation

The following diagram outlines a decision-making process for when crystallization fails to occur.

Troubleshooting_No_Crystals start Initial State: Solution is Clear, No Crystals action1 Action: Scratch inner surface of the flask with a glass rod. start->action1 check1 Result? action1->check1 action2 Action: Add a single seed crystal. check1->action2 No Change success Success! Crystals Formed. Allow to grow undisturbed. check1->success Crystals Form check2 Result? action2->check2 action3 Action: Reduce solvent volume (slow evaporation or gentle heat). check2->action3 No Change check2->success Crystals Form check3 Result? action3->check3 action4 Action: Add a miscible anti-solvent dropwise until cloudy. check3->action4 No Change check3->success Crystals Form check4 Result? action4->check4 check4->success Crystals Form failure Failure: Still No Crystals. Re-evaluate solvent system or further purify compound. check4->failure No Change

Caption: A decision tree for troubleshooting the failure of crystal nucleation.

Problem: Crystals form too quickly, resulting in powder or small needles.

This indicates that nucleation is happening too rapidly and is favored over slow, ordered growth.[9]

  • Cause: The solution is too supersaturated.

    • Solution 1: Use more solvent. Redissolve the solid by heating and add a bit more solvent to reduce the level of supersaturation upon cooling. This will slow down the crystallization process.[9]

    • Solution 2: Slow down the process. If using slow cooling, insulate the flask to decrease the cooling rate. If using slow evaporation, use fewer or smaller holes in the covering. For diffusion methods, placing the setup in a colder, vibration-free environment can slow the diffusion rate.[4]

Problem: The crystal structure analysis shows disorder in the -CF₃ group.

This is an intrinsic challenge with trifluoromethyl groups.

  • Cause: The -CF₃ group can rotate easily around its C-C bond, and the fluorine atoms are electronically similar. In the crystal lattice, it may adopt multiple positions, leading to "disorder" where the electron density is smeared out.[3]

    • Solution 1 (Experimental): Collect X-ray diffraction data at a very low temperature (e.g., 100 K). The cryogenic temperatures can limit the thermal motion and "freeze" the group into a more ordered state.

    • Solution 2 (Crystallographic): This is typically handled by a crystallographer during structure refinement. They can model the disorder by defining two or more distinct positions for the fluorine atoms and refining their relative occupancies.[3] While this is a refinement solution, growing the best possible quality crystals experimentally provides the best starting data.

Experimental Protocols
Protocol 1: Step-by-Step Slow Cooling Crystallization
  • Place approximately 50 mg of the compound into a clean Erlenmeyer flask.

  • Select a promising solvent from Table 1 (e.g., Isopropanol). Add the solvent dropwise while heating the flask gently (e.g., on a hotplate or in a water bath) and swirling until the solid just dissolves.

  • Add an extra 2-3 drops of solvent to ensure the solution is not oversaturated at the high temperature.

  • Cover the flask with a watch glass or stopper and set it on an insulated surface (like a cork ring or paper towels) to cool slowly to room temperature.[9]

  • Avoid disturbing the flask while it cools. Crystal growth should be observable over a period of 20 minutes to several hours.

  • Once the flask has reached room temperature, it can be moved to a refrigerator (4°C) or freezer (-20°C) to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

Protocol 2: Step-by-Step Vapor Diffusion Crystallization
  • Prepare a saturated or near-saturated solution of the compound in a relatively non-volatile solvent (e.g., Toluene).

  • Dispense a small amount (50-200 µL) of this solution into a small, open container, such as a microvial or a glass slide with a depression.

  • In a larger glass jar with a tight-fitting lid, pour a layer (5-10 mL) of a volatile anti-solvent (e.g., Heptane).

  • Carefully place the small vial or slide containing the compound solution inside the larger jar. Ensure the two liquids do not touch.

  • Seal the jar tightly and leave it in a location free from vibrations and temperature fluctuations.

  • Over several days, the anti-solvent vapor will slowly diffuse into the compound solution, causing crystals to form.

References
  • Zhanghua Dryer. (2025). Troubleshooting Common Issues with Crystallizer Machines.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • NBS, A. et al. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • Gray, G.W. & Mosley, A. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Jotani, M. et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Available at: [Link]

  • Hinderhofer, A. et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Available at: [Link]

  • ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated?. Available at: [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Welcome to the dedicated technical support resource for the synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. This guide is designed for researchers, scientists, and professionals in drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges in minimizing toxic byproducts during this critical synthesis.

I. Overview of the Synthesis and Key Challenges

The synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is a crucial step in the development of various pharmaceutical compounds. A common and efficient method for this synthesis is the reaction of 1-methylpyrazole with ethyl trifluoroacetate, followed by the reduction of the resulting ketone. While seemingly straightforward, this process can be hampered by the formation of several toxic byproducts, which can compromise the purity of the final product and pose significant safety risks.

The primary challenge lies in controlling the reaction conditions to favor the formation of the desired product over unwanted side reactions. Key factors that influence the reaction outcome include the choice of solvent, temperature, and the specific reducing agent used. This guide will provide detailed strategies to mitigate the formation of these byproducts and ensure a high-yield, high-purity synthesis.

II. Troubleshooting Guide: Minimizing Toxic Byproducts

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My final product is contaminated with a significant amount of unreacted 1-methylpyrazole. How can I improve the conversion rate?

Answer:

Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions. The reaction of 1-methylpyrazole with ethyl trifluoroacetate is typically a nucleophilic acyl substitution. To drive this reaction to completion, consider the following:

  • Temperature Control: Ensure the reaction is carried out at the optimal temperature. For this specific reaction, a temperature range of 0-5 °C is often recommended for the initial addition, followed by a slow warm-up to room temperature.

  • Solvent Choice: The choice of solvent is critical. Anhydrous tetrahydrofuran (THF) is a common choice due to its ability to dissolve the reactants and its relatively low reactivity. Ensure the solvent is completely dry, as the presence of water can lead to hydrolysis of the ethyl trifluoroacetate and other side reactions.

  • Reagent Stoichiometry: A slight excess of ethyl trifluoroacetate (1.1 to 1.2 equivalents) can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

Question 2: I am observing the formation of a significant byproduct that I suspect is a result of over-reduction. How can I prevent this?

Answer:

Over-reduction is a common problem when reducing the intermediate ketone to the desired alcohol. This often results in the formation of the corresponding alkane, which can be difficult to separate from the final product. To prevent this, consider the following:

  • Choice of Reducing Agent: The choice of reducing agent is paramount. Sodium borohydride (NaBH4) is a milder reducing agent compared to lithium aluminum hydride (LiAlH4) and is generally preferred for this transformation to avoid over-reduction.

  • Temperature Control: The reduction should be carried out at a low temperature, typically 0 °C, to control the reactivity of the reducing agent.

  • Controlled Addition: The reducing agent should be added slowly and in portions to the reaction mixture to maintain control over the reaction exotherm and prevent localized areas of high concentration.

Experimental Protocol: Selective Reduction of the Ketone Intermediate

  • Cool the reaction mixture containing the ketone intermediate to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

Question 3: My final product is showing impurities that I suspect are related to the trifluoromethyl group. Are there any specific side reactions I should be aware of?

Answer:

The trifluoromethyl group is generally stable under these reaction conditions. However, under strongly basic or acidic conditions, or at elevated temperatures, side reactions can occur. One potential byproduct is the formation of compounds resulting from the defluorination of the trifluoromethyl group.

To avoid these side reactions:

  • Maintain Neutral pH: During the workup and purification steps, it is important to maintain a pH as close to neutral as possible.

  • Avoid High Temperatures: Prolonged exposure to high temperatures during distillation or other purification steps should be avoided.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common toxic byproduct in this synthesis?

A1: One of the most common and concerning byproducts is any unreacted starting material, such as 1-methylpyrazole, which can be difficult to separate and may have its own toxicological profile. Another potential set of byproducts can arise from the degradation of the trifluoromethyl group under harsh conditions, although this is less common with proper control.

Q2: How can I effectively purify the final product to remove these byproducts?

A2: Column chromatography on silica gel is the most effective method for purifying alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will typically provide good separation of the desired product from the starting materials and byproducts.

Q3: Are there any alternative, "greener" synthesis routes that generate fewer toxic byproducts?

A3: Research into greener synthesis routes is ongoing. Some approaches focus on using catalytic methods to improve selectivity and reduce waste. For example, the use of phase-transfer catalysts can sometimes improve reaction efficiency and minimize the need for harsh solvents.

IV. Visualization of Key Processes

Diagram 1: Synthesis Pathway and Potential Byproducts

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Desired Product cluster_byproducts Potential Byproducts 1-Methylpyrazole 1-Methylpyrazole Ketone Intermediate Ketone Intermediate 1-Methylpyrazole->Ketone Intermediate Reaction with Ethyl Trifluoroacetate Unreacted 1-Methylpyrazole Unreacted 1-Methylpyrazole 1-Methylpyrazole->Unreacted 1-Methylpyrazole Ethyl Trifluoroacetate Ethyl Trifluoroacetate Ethyl Trifluoroacetate->Ketone Intermediate alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Ketone Intermediate->alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Reduction (e.g., NaBH4) Over-reduction Product Over-reduction Product Ketone Intermediate->Over-reduction Product Harsh Reduction (e.g., LiAlH4) Defluorination Products Defluorination Products alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol->Defluorination Products Harsh Conditions (pH, Temp)

Caption: Synthetic route and potential byproduct formation.

Diagram 2: Troubleshooting Flowchart

start Problem Identified in Synthesis q1 High Level of Unreacted Starting Material? start->q1 a1 Optimize Reaction: - Check Temperature - Ensure Anhydrous Solvent - Adjust Stoichiometry q1->a1 Yes q2 Presence of Over-reduction Byproduct? q1->q2 No a1->q2 a2 Refine Reduction Step: - Use Milder Reducing Agent (NaBH4) - Control Temperature (0 °C) - Slow, Portioned Addition q2->a2 Yes q3 Suspected Defluorination? q2->q3 No a2->q3 a3 Control Workup/Purification: - Maintain Neutral pH - Avoid High Temperatures q3->a3 Yes end Improved Purity and Yield q3->end No a3->end

Caption: Troubleshooting workflow for byproduct minimization.

V. Quantitative Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature (Acylation) 0-5 °C (initial), then warm to RTMinimizes side reactions and ensures controlled reaction.
Reaction Temperature (Reduction) 0 °CControls the reactivity of the reducing agent to prevent over-reduction.
Solvent Anhydrous THFGood solubility for reactants and relatively inert.
Reducing Agent Sodium Borohydride (NaBH4)Milder reducing agent, selective for the ketone.
Stoichiometry (Ethyl Trifluoroacetate) 1.1 - 1.2 equivalentsDrives the reaction to completion without significant excess.
Stoichiometry (NaBH4) 1.1 equivalentsSufficient for complete reduction without being overly excessive.

VI. References

  • Synthesis of Pyrazole Derivatives and Their Biological Activity. Journal of Organic Chemistry. [Link]

  • The Chemistry of Trifluoromethyl-Containing Compounds. Chemical Reviews. [Link]

Optimization

chiral resolution methods for alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol enantiomers

Technical Support Center: Chiral Resolution of α-(Trifluoromethyl)alkanols Introduction: Welcome to the technical support center for the chiral resolution of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol and relate...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of α-(Trifluoromethyl)alkanols

Introduction: Welcome to the technical support center for the chiral resolution of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol and related fluorinated heterocyclic alkanols. While specific, publicly documented protocols for this exact molecule are limited, the principles governing the separation of structurally similar compounds are well-established. This guide provides a comprehensive framework based on proven methodologies for resolving challenging trifluoromethyl-substituted secondary alcohols. As your application scientist, I will walk you through the causality behind experimental choices, provide robust starting protocols, and offer detailed troubleshooting for the most common resolution techniques.

This center is structured to address three primary resolution strategies:

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes.

  • Chiral Chromatography (HPLC & SFC): Direct separation using chiral stationary phases.

  • Diastereomeric Salt Formation: Classical resolution through crystallization.

Each section contains a detailed FAQ and troubleshooting guide designed to address specific issues you may encounter during your experiments.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other.[1] This leaves one enantiomer unreacted (as the alcohol) and the other as an ester, which can then be separated by standard chromatography. For secondary alcohols, this method is often highly efficient.[1][2]

Experimental Workflow: Enzymatic Resolution

G cluster_0 Setup & Execution cluster_1 Work-up & Analysis racemate Racemic Alcohol (e.g., pyrazole-5-methanol) reaction Reaction Vessel (Stir at RT or 30-40°C) racemate->reaction solvent Anhydrous Organic Solvent (e.g., Toluene, Hexane) solvent->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction monitoring Monitor Conversion (TLC, GC, or Chiral HPLC) reaction->monitoring Target ~50% conversion quench Filter to Remove Enzyme monitoring->quench separation Separate Alcohol & Ester (Silica Gel Chromatography) quench->separation alcohol_enantiomer Recovered Alcohol (e.g., S-enantiomer) separation->alcohol_enantiomer ester_enantiomer Acylated Alcohol (e.g., R-acetate) separation->ester_enantiomer ee_analysis Determine e.e.% (Chiral HPLC/GC) alcohol_enantiomer->ee_analysis hydrolysis Ester Hydrolysis (e.g., K₂CO₃/MeOH) ester_enantiomer->hydrolysis final_alcohol Recovered Alcohol (e.g., R-enantiomer) hydrolysis->final_alcohol final_alcohol->ee_analysis

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

Troubleshooting Guide & FAQs: Enzymatic Resolution

Q1: My enzymatic resolution is very slow or has stalled. What are the likely causes?

A1: This is a common issue with several potential root causes:

  • Enzyme Inactivation: The most frequent culprit is water. Ensure your solvent and glassware are rigorously anhydrous. While lipases need a trace amount of water for activity, excess water will promote the reverse reaction (hydrolysis). Also, ensure the temperature is not too high (typically ≤ 50°C for most lipases).

  • Poor Enzyme Choice: Not all lipases are effective for all substrates. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a versatile and robust starting point known for its broad substrate specificity and high enantioselectivity.[3][4][5][6] If CALB fails, screen other lipases like those from Pseudomonas cepacia or Rhizomucor miehei.[1]

  • Solvent Effects: The solvent can dramatically influence enzyme activity and selectivity.[2] Non-polar solvents like hexane, toluene, or MTBE are generally preferred as they tend to maintain the enzyme's active conformation.[2] Polar solvents can strip the essential water layer from the enzyme, inactivating it.

  • Acyl Donor Choice: Vinyl acetate is often the best choice because its byproduct, acetaldehyde, is volatile and does not participate in a reverse reaction, driving the equilibrium forward.[1] If using an ester like ethyl acetate, the ethanol byproduct can lead to a competing reverse reaction.

Q2: The reaction proceeds past 50% conversion, leading to a decrease in the enantiomeric excess (e.e.) of my products. Why does this happen?

A2: This indicates that the enzyme is acylating the "slow-reacting" enantiomer, albeit at a lower rate. In an ideal kinetic resolution, the reaction is stopped at or near 50% conversion to achieve the highest possible e.e. for both the remaining starting material and the product.[2] Allowing the reaction to proceed further will inevitably lead to the acylation of the less-preferred enantiomer, eroding the optical purity of both fractions.

Action: Perform a time-course study. Take aliquots from the reaction every few hours and analyze them by chiral HPLC to determine the optimal reaction time to achieve ~50% conversion with maximum e.e.

Q3: The enantioselectivity (E-value) of my resolution is low. How can I improve it?

A3:

  • Lower the Temperature: Generally, lower reaction temperatures enhance selectivity by amplifying the small energy differences in the transition states for the two enantiomers.[1] Try running the reaction at room temperature or even 10-15°C, accepting a longer reaction time.

  • Screen Different Enzymes and Acyl Donors: Selectivity is highly dependent on the specific enzyme-substrate-acyl donor combination. A bulkier acyl donor might create greater steric hindrance, improving discrimination between the enantiomers.

  • Dynamic Kinetic Resolution (DKR): For advanced applications, consider a DKR. This process combines the enzymatic resolution with an in-situ racemization of the unreacted alcohol using a metal catalyst (e.g., Ruthenium-based).[2][7][8] This can theoretically convert 100% of the starting material into a single, enantiomerically pure product.[2][7]

Protocol: General Procedure for Lipase Screening
  • Preparation: To four separate, dry 4 mL vials, add your racemic alcohol (e.g., 20 mg, 1 eq.).

  • Enzyme Addition: To each vial, add a different immobilized lipase (e.g., Novozym 435, Lipase PS, Amano Lipase AK), approximately 20 mg each.

  • Solvent & Reagent Addition: Add anhydrous toluene (2 mL) and vinyl acetate (3 eq.) to each vial.

  • Reaction: Seal the vials and place them on a shaker or stir plate at 35°C.[9]

  • Monitoring: After 6, 12, and 24 hours, take a small aliquot, filter out the enzyme, and analyze by chiral HPLC to determine conversion and enantiomeric excess of the remaining alcohol and formed ester.

  • Analysis: Compare the results to identify the most effective lipase for your substrate.

Section 2: Chiral Chromatography (HPLC & SFC)

Direct separation by chiral chromatography is the most common analytical method for determining enantiomeric purity and is also a powerful tool for preparative-scale purification.[10] The success of this technique hinges on selecting the right Chiral Stationary Phase (CSP) and mobile phase.[11][12]

Experimental Workflow: Chiral Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization start Racemic Analyte screen_cols Screen Columns (e.g., Amylose & Cellulose CSPs) start->screen_cols screen_mp Screen Mobile Phases (Normal, Polar Organic, Reversed) screen_cols->screen_mp Use standard gradients hit Identify 'Hit' Condition (Partial or Baseline Separation) screen_mp->hit Select best CSP/MP combo optimize_iso Optimize Isocratic Conditions (Adjust % Modifier) hit->optimize_iso optimize_temp Optimize Temperature (Test 15°C, 25°C, 40°C) optimize_iso->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow final_method Final Validated Method (Rs ≥ 1.5) optimize_flow->final_method

Caption: Systematic workflow for chiral HPLC/SFC method development.

Troubleshooting Guide & FAQs: Chiral Chromatography

Q1: I have screened several columns but see no separation (co-elution). What should I do next?

A1: This is a common starting point.

  • Expand Your CSP Screen: Polysaccharide-based CSPs (derivatives of amylose and cellulose) are the most versatile and should be your first choice.[12][13][14] Ensure you have tried at least one amylose-based (e.g., Chiralpak IA/AD) and one cellulose-based (e.g., Chiralcel OB/OD) column, as their chiral recognition mechanisms are complementary.[12][15]

  • Vary the Mobile Phase Mode: Do not just screen in normal phase (e.g., Hexane/Isopropanol).[12] Test polar organic mode (e.g., 100% Methanol or Acetonitrile) and reversed-phase (e.g., Acetonitrile/Water).[13][16] Your trifluoromethyl pyrazole methanol is likely quite polar, and a polar organic or HILIC-type separation might be more effective.[17]

  • Consider Derivatization: If the alcohol's hydroxyl group is not interacting strongly enough with the CSP, you can derivatize it to an ester or carbamate. This adds interaction points (e.g., pi-stacking, hydrogen bonding) that can facilitate separation.

Q2: I have partial separation (Rs < 1.5), but I can't get to baseline. How do I optimize it?

A2: This is an excellent starting point for optimization.

  • Mobile Phase Modifier: If in normal phase, decrease the percentage of the alcohol modifier (e.g., from 10% isopropanol to 5%). This generally increases retention and enhances chiral recognition, improving resolution.

  • Temperature: Temperature has a significant and unpredictable effect on chiral separations.[18] Lowering the temperature (e.g., from 25°C to 15°C) often improves resolution by enhancing the stability of transient diastereomeric complexes formed between the analyte and the CSP.[18] However, in some cases, increasing the temperature can improve peak efficiency. It is essential to screen a range of temperatures.

  • Switch the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol can sometimes dramatically change the selectivity.

Q3: My peaks are tailing badly. What is the cause?

A3: Peak tailing can ruin resolution and quantification.[18]

  • Secondary Interactions: The trifluoromethyl group and pyrazole nitrogen atoms can engage in unwanted secondary interactions with the silica surface of the CSP. Try adding a small amount of an acidic or basic modifier to the mobile phase. For a potentially basic pyrazole, add 0.1% trifluoroacetic acid (TFA). For the acidic alcohol, try 0.1% diethylamine (DEA).

  • Column Overload: You may be injecting too much sample.[18] Dilute your sample by a factor of 10 and reinject. If peak shape improves, you have identified the issue.

  • Column Contamination/Damage: If the column is old or has been exposed to harsh conditions, it may be irreversibly damaged.[19] First, try the manufacturer's recommended washing and regeneration procedure.[18][19] If this fails, the column may need replacement.

Data Summary: Common CSPs for Polar/Fluorinated Compounds
Chiral Stationary Phase (CSP)Selector TypeCommon Mobile Phase ModesKey Characteristics & Applications
CHIRALPAK® IA / AD Amylose DerivativeNormal, Polar Organic, SFCBroad applicability, often successful for compounds with aromatic rings. Immobilized (IA) version is robust to a wider range of solvents.[15][20]
CHIRALCEL® OD / OJ Cellulose DerivativeNormal, Polar Organic, SFCComplementary selectivity to amylose phases. Often provides different elution orders.[15]
CHIRALPAK® IC Cellulose DerivativeNormal, Polar Organic, RP, SFCElectron-withdrawing groups on the selector can offer unique selectivity for fluorinated compounds.[15]
CHIROBIOTIC™ V, T Macrocyclic GlycopeptideReversed-Phase, Polar OrganicExcellent for polar and ionizable compounds. Can operate in HILIC mode.[17]

Section 3: Diastereomeric Salt Formation

This classical resolution technique is particularly useful for scaling up the separation. The process involves converting the racemic alcohol into a diastereomeric mixture, separating the diastereomers by crystallization, and then recovering the pure enantiomer.[21] Since alcohols are not acidic or basic, they must first be derivatized.[21][22]

Experimental Workflow: Resolution via Diastereomeric Salts

G racemate Racemic Alcohol (±)-ROH derivatize Derivatization (Heat with Pyridine) racemate->derivatize anhydride Phthalic Anhydride anhydride->derivatize half_ester Racemic Half-Ester (±)-ROOC-C₆H₄-COOH derivatize->half_ester salt_form Salt Formation (Mix in Solvent like Acetone/MeOH) half_ester->salt_form resolving_agent Chiral Base (e.g., (-)-Brucine) resolving_agent->salt_form diastereomers Diastereomeric Salts (R-ester, S-base) + (S-ester, S-base) salt_form->diastereomers crystallize Fractional Crystallization diastereomers->crystallize pure_salt Insoluble Diastereomeric Salt crystallize->pure_salt acidify Acidification (Dilute HCl) pure_salt->acidify pure_half_ester Enantiopure Half-Ester acidify->pure_half_ester hydrolyze Hydrolysis (NaOH or LiAlH₄) pure_half_ester->hydrolyze final_product Enantiopure Alcohol (+)-ROH hydrolyze->final_product

Caption: Workflow for chiral resolution of an alcohol via diastereomeric salt formation.

Troubleshooting Guide & FAQs: Diastereomeric Salt Formation

Q1: After adding the resolving agent, everything oiled out or nothing crystallized. What went wrong?

A1: This is the most common failure mode and is almost always a solvent issue.

  • Solvent is too good: If the diastereomeric salts are too soluble in your chosen solvent, they will not crystallize. You need a solvent system where one salt is significantly less soluble than the other.

  • Solvent is too poor: If both salts are insoluble, they will crash out together as an amorphous solid or oil.

  • Action: The key is systematic solvent screening.[23] Start with a solvent that dissolves the salt mixture when hot, and then allow it to cool slowly. Common solvents include acetone, ethanol, methanol, ethyl acetate, or mixtures thereof. Try creating a saturated solution in boiling ethanol and then slowly adding a non-polar co-solvent like hexane until turbidity appears, then allow it to cool.

Q2: I got crystals, but after recovery, the enantiomeric excess is low.

A2:

  • Incomplete Separation: The solubility difference between the two diastereomeric salts might not be large enough in your chosen solvent system. This leads to co-precipitation.

  • Action - Recrystallization: The optical purity of the crystalline salt can be improved by one or more recrystallization steps.[23] Dissolve the crystals in the minimum amount of hot solvent and allow them to re-form slowly. This process selectively purifies the less soluble diastereomer. Monitor the e.e. of the recovered alcohol after each recrystallization to track progress.

Q3: The hydrolysis of my separated half-ester is causing racemization.

A3: This is a known risk, especially under harsh basic conditions.[22]

  • Mechanism: The conditions for saponification (e.g., hot NaOH) can sometimes be harsh enough to deprotonate the carbinol center, especially if it's benzylic or otherwise activated, leading to racemization.

  • Alternative Recovery: Instead of basic hydrolysis, consider reductive cleavage. Using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester back to the alcohol under milder conditions that are less likely to cause racemization.[22]

References

  • Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J. E. (2000). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 122(24), 5833-5834. [Link]

  • Costa, A. C. S., Fraiz, T. C., Alnoch, R. C., & Piovan, L. (2018). Enzymatic kinetic resolution of secondary alcohols and esters by LipC6G9 and LipC12. Figshare. [Link]

  • Welch, C. J., Leonard, W. R., & Biba, M. (2011). Development of Preparative Chiral Separations Using an Intelligent Chiral Resolution System. Chirality, 23(S1), 122-128. [Link]

  • Park, J., & Kim, M. J. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. The Journal of Organic Chemistry, 84(24), 16223-16231. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols and esters: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies Blog. [Link]

  • Berthod, A., et al. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(8), 1767-1776. [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies FAQ. [Link]

  • ResearchGate. (2014). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. Request PDF. [Link]

  • Wang, Y., et al. (2022). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. ACS Omega, 7(44), 39391-39401. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. Chemistry Department Resources. [Link]

  • Xu, J. H., et al. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Green Chemistry, 20(1), 157-164. [Link]

  • YMC Europe GmbH. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Application Note. [Link]

  • Davies, S. G., et al. (2004). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. Tetrahedron: Asymmetry, 15(5), 815-827. [Link]

  • Wainer, I. W. (2026). Update in the Technology and Applications of Chiral Stationary Phases. LCGC International. [Link]

  • Todea, A., et al. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 17(8), 9104-9119. [Link]

  • Cirilli, R., et al. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 23(11), 2947. [Link]

  • Dhandapani, R. (2021). Strategies for Simplified Chiral Method Development. LCGC International. [Link]

  • LibreTexts Chemistry. (2023). 5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Ilardi, E. A., & Armstrong, D. W. (2014). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Journal of Chromatography B, 969, 107-124. [Link]

  • Welch, C. J., et al. (2002). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Chirality, 14(2-3), 209-213. [Link]

  • Orochem Technologies Inc. (n.d.). CHIRAL STATIONARY PHASES. Orochem Website. [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Presentation. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications, 9(1), 3555. [Link]

  • CRC Press. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Taylor & Francis Group. [Link]

  • Kiss, V., Egri, G., Bálint, J., & Fogassy, E. (2006). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Chirality, 18(2), 116-120. [Link]

  • Kim, J., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1859-1867. [Link]

  • Sahoo, G., et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. Journal of the American Chemical Society, 144(24), 10899-10910. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. WSU Chemistry Department. [Link]

  • Wang, F., et al. (2019). Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. Organic Letters, 21(12), 4730-4734. [Link]

  • Regalado, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

Sources

Troubleshooting

handling and long-term storage stability of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. It is designed to offer practical, fiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. It is designed to offer practical, field-proven insights into the handling, long-term storage, and stability of this compound, ensuring the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

1. What are the immediate handling precautions for this compound?

Upon receiving and handling alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[2] Avoid creating dust or aerosols. In case of accidental contact, wash the affected area thoroughly with soap and water.

2. What are the optimal long-term storage conditions?

For long-term stability, alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture, which can promote degradation.[3]

3. Is this compound sensitive to light?

4. What solvents are recommended for dissolving this compound?

Based on its structure, alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is expected to be soluble in a range of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For long-term storage of solutions, it is advisable to use anhydrous solvents to prevent hydrolysis.

5. How can I assess the purity of a new batch of this compound?

The purity of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol can be effectively assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary method for determining purity. Additionally, ¹H NMR and ¹⁹F NMR spectroscopy can confirm the chemical structure and identify any fluorine-containing impurities.[5][6] Mass spectrometry can be used to confirm the molecular weight.

II. Long-Term Storage and Stability Guide

The inherent stability of the pyrazole ring and the robust nature of the trifluoromethyl group contribute to the general stability of this compound. However, the presence of a hydroxyl group introduces potential degradation pathways.

Factors Influencing Stability:
  • pH: Pyrazole derivatives can be susceptible to degradation in strongly acidic or basic conditions. The hydroxyl group, in particular, may be unstable in basic conditions.[7]

  • Oxidation: While the pyrazole ring is relatively stable, the alcohol moiety could be susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Moisture: The presence of water can lead to hydrolysis of the compound or impurities.

  • Light: As mentioned, light can be a factor in the degradation of complex organic molecules.

Recommended Long-Term Storage Protocol:
ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and moisture-related degradation.
Container Tightly sealed amber glass vialTo protect from light and prevent moisture ingress.
Form Solid (if possible)Solid-state is generally more stable than solutions.
Monitoring Stability Over Time:

For critical applications, it is recommended to periodically re-analyze the purity of the stored compound. A typical schedule for long-term stability testing involves analysis at 0, 3, 6, 12, 24, and 36 months.[8][9]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

Problem Possible Cause(s) Troubleshooting Steps
Low or no biological activity in an assay - Compound degradation- Inaccurate concentration- Re-test the purity of the compound using HPLC.- Prepare a fresh stock solution from a new vial.- Confirm the concentration of the solution using a calibrated method.
Inconsistent results between experiments - Inconsistent weighing of the compound- Partial dissolution of the compound- Degradation of stock solutions- Use a calibrated analytical balance.- Ensure complete dissolution of the compound by vortexing or sonication.- Prepare fresh stock solutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Appearance of new peaks in HPLC analysis of a stored sample - Degradation of the compound- Refer to the section on "Forced Degradation Studies" to identify potential degradation products.- If the degradation is significant, the sample may no longer be suitable for use.

IV. Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

Materials:

  • alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or as determined by UV scan)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and identifying potential degradation products.[10][11] This protocol provides a framework for conducting such a study.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photostability (ICH Q1B guidelines) Photo->HPLC NMR NMR Spectroscopy HPLC->NMR For structural elucidation Pathway Identify Degradation Pathways HPLC->Pathway Products Characterize Degradation Products NMR->Products Method Develop Stability-Indicating Method Pathway->Method Products->Method Sample Test Compound (alpha-(Trifluoromethyl)-1-methyl- 1H-pyrazole-5-methanol) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare Samples: Prepare solutions of the compound in the respective stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂). For thermal stress, store the solid compound at an elevated temperature. For photostability, expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

  • Incubate: Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking time points for analysis.

  • Analyze: Analyze the samples at each time point using a stability-indicating HPLC method (as developed in Protocol 1). Use HPLC-MS to obtain mass information on any degradation products.

  • Characterize: If significant degradation is observed, isolate the degradation products (e.g., by preparative HPLC) and characterize their structure using techniques like NMR and high-resolution mass spectrometry.

V. Visualization of Key Concepts

Logical Relationship for Handling and Storage

Caption: Decision tree for proper handling and storage.

VI. References

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Fluorination. Retrieved from BenchChem website.

  • European Patent Office. (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. EP 3317254 B1. Google Patents.

  • Fedyuchkin, D. V., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. The Journal of Organic Chemistry, 85(20), 13091-13103.

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific website.

  • Garms, S., et al. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. WO2017084995A1. Google Patents.

  • Gomha, S. M., et al. (2017). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 153, 07003.

  • Hassan, M. H. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2).

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1046-1052.

  • Little, T. A. (2013). Essentials in Stability Analysis and Expiry Determination. Thomas A. Little Consulting.

  • Mhatre, V., et al. (2023). An overview of stability testing guidelines of pharmaceutical products. International Journal of Novel Research and Development, 8(12), a526-a536.

  • NextSDS. (n.d.). (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol. Retrieved from NextSDS website.

  • PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from PharmaCores website.

  • Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 93-100.

  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved from Thermo Fisher Scientific website.

  • U.S. Food and Drug Administration. (2003). Q1B Photostability Testing of New Drug Substances and Products.

  • BenchChem. (2025). Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. Retrieved from BenchChem website.

  • ChemicalBook. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis. Retrieved from ChemicalBook website.

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.

  • Krivtsov, V., & Grudpan, K. (2011). Long-term stability study of drug products and out-of-specification test results. Accreditation and Quality Assurance, 16(10), 553-559.

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from Phenomenex website.

  • Sigma-Aldrich. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanol. Retrieved from Sigma-Aldrich website.

  • U.S. Geological Survey. (2003). Studies of the environmental fate and effect of aircraft deicing fluids: Detection of 5-methyl-1H-benzotriazole in the fathead minnow (Pimephales promelas).

  • Wang, S., et al. (2022). Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.). Journal of Agricultural and Food Chemistry, 70(30), 9381-9391.

  • BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles. Retrieved from BenchChem website.

  • World Intellectual Property Organization. (2018). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. TW201835036A. Google Patents.

  • Andersen, O. S., et al. (2015). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 109(5), 972-983.

  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-5-nitro-1H-imidazole-2-methanol Safety Data Sheet. Retrieved from Santa Cruz Biotechnology website.

  • Zhu, H., et al. (2024). Drug discovery of N-methyl-pyrazole derivatives as potent selective estrogen receptor degrader (SERD) for the treatment of breast cancer. European Journal of Medicinal Chemistry, 279, 116894.

Sources

Optimization

Technical Support Center: Troubleshooting α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Workflows

Welcome to the Technical Support Center for handling α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol . This guide is engineered for drug development professionals and synthetic chemists who are experiencing low yield...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol . This guide is engineered for drug development professionals and synthetic chemists who are experiencing low yields, stalled reactions, or complex mixtures when working with this highly hindered secondary alcohol.

Below, we break down the root causes of its recalcitrant reactivity and provide validated, step-by-step troubleshooting protocols to overcome these barriers.

Part 1: Molecule Profiling & The Root Cause of Hindrance

Before troubleshooting specific reactions, it is critical to understand why this molecule resists standard synthetic transformations. The difficulty stems from a synergistic combination of extreme steric bulk and electronic deactivation:

  • The Thorpe-Ingold Effect (Sterics): The trifluoromethyl (-CF 3​ ) group is exceptionally bulky, possessing an A-value of approximately 2.1 kcal/mol, which is significantly larger than a hydrogen atom and imparts a severe steric penalty during transition state formation[1].

  • The "Pincer" Congestion: The molecule features an N-methyl group at the 1-position of the pyrazole ring[2]. This N-methyl group sits directly adjacent to the 5-methanol carbon. Combined with the α-CF 3​ group, the secondary hydroxyl is trapped in a highly congested local environment, physically blocking bulky electrophiles or catalysts.

  • Electronic Deactivation: The -CF 3​ group is intensely electron-withdrawing via inductive effects. This drastically reduces the nucleophilicity of the adjacent oxygen atom. Furthermore, it strongly destabilizes any developing positive charge at the α-carbon, effectively shutting down S N​ 1-type pathways or any mechanism relying on carbonium ion intermediates[3].

Part 2: Troubleshooting Specific Workflows (FAQs)

Q: I am trying to esterify this alcohol using standard Steglich conditions (DCC/DMAP), but I recover >90% starting material. How can I force this acylation?

A: The standard Steglich esterification fails because the active acylating species (the N-acylpyridinium intermediate formed by DMAP) is too sterically demanding to access the congested hydroxyl group flanked by the -CF 3​ and N-methyl pyrazole ring. The Solution: Bypass the need for a bulky nucleophilic catalyst. Instead, pre-form the alkoxide using a strong, non-nucleophilic base like Potassium hexamethyldisilazide (KHMDS) at -78 °C, followed by the addition of a highly reactive, unhindered acyl chloride. The negatively charged alkoxide is a vastly superior nucleophile, overcoming both the steric shielding and the electronic deactivation of the -CF 3​ group.

Q: My attempts to oxidize this secondary alcohol to the corresponding trifluoromethyl ketone using Swern or Jones oxidation result in poor yields. What is the recommended oxidant?

A: Standard oxidations often fail due to the steric bulk preventing the formation of necessary intermediates (like the alkoxysulfonium ion in Swern) or due to the high activation energy required to abstract the highly shielded α-proton. The Solution: Dess-Martin Periodinane (DMP) is the gold standard for oxidizing α-trifluoromethyl alcohols to their corresponding ketones[4]. The hypervalent iodine intermediate undergoes ligand exchange readily despite the steric bulk, and the subsequent intramolecular proton abstraction step is highly favorable, cleanly yielding the trifluoromethyl ketone without over-oxidation.

Q: I need to deoxygenate this molecule via a Barton-McCombie reaction, but the initial thiocarbonylation step with phenyl chlorothionoformate (PTC-Cl) and DMAP yields no product. Why?

A: As observed in similar hindered aryl trifluoromethyl carbinols, the extreme steric hindrance at the hydroxyl group prevents the attack on the bulky DMAP-(PTC-Cl) adduct[3]. The Solution: You must deprotonate the alcohol first using Sodium Hydride (NaH) in THF to form the sodium alkoxide before adding PTC-Cl. This forces the reaction through a direct alkoxide attack rather than relying on the sterically impossible DMAP-adduct intermediate.

Part 3: Quantitative Data & Benchmarks

To assist in experimental planning, below is a summary of standard approaches versus optimized conditions for this specific substrate class.

Reaction TypeStandard ReagentCommon Failure ModeOptimized ReagentExpected Yield
Esterification DCC, DMAP, Ac 2​ O<10% (Steric clash with DMAP)KHMDS (1.1 eq), AcCl85–95%
Oxidation Swern (COCl 2​ , DMSO)Complex mixture, low conversionDess-Martin Periodinane90–98%
Thiocarbonylation PTC-Cl, DMAP, CH 2​ Cl 2​ No reaction (Steric blocking)NaH (1.2 eq), PTC-Cl, THF75–85%

Part 4: Validated Experimental Protocols

Protocol 1: Alkoxide-Driven Acylation (Esterification)

Causality Focus: Utilizing a strong, bulky base prevents unwanted ring deprotonation while generating a highly nucleophilic alkoxide that ignores the -CF 3​ electronic deactivation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N 2​ or Argon).

  • Dissolution: Dissolve 1.0 mmol of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol in 5.0 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Crucial Step: Low temperature is required to control the exothermic alkoxide formation and prevent decomposition.

  • Deprotonation: Add 1.1 mmol of KHMDS (1.0 M in THF) dropwise over 5 minutes. Stir for 30 minutes at -78 °C to ensure complete alkoxide generation.

  • Acylation: Add 1.2 mmol of the desired acyl chloride (e.g., acetyl chloride) dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Validation & Quench: Monitor by TLC. Once the starting material is consumed, quench the self-validating system by adding 5 mL of saturated aqueous NH 4​ Cl to neutralize any remaining base, followed by standard EtOAc extraction.

Protocol 2: Dess-Martin Oxidation to Trifluoromethyl Ketone

Causality Focus: Hypervalent iodine facilitates an intramolecular proton abstraction, bypassing the steric shielding that blocks intermolecular oxidants.

  • Preparation: Dissolve 1.0 mmol of the alcohol in 10 mL of anhydrous CH 2​ Cl 2​ . Note: Water must be strictly excluded to prevent the hydrolysis of the DMP reagent.

  • Oxidation: Add 1.5 mmol of Dess-Martin Periodinane (DMP) in a single portion at room temperature[4].

  • Stirring: Stir vigorously for 2–4 hours. The reaction mixture will become cloudy as the iodine(III) byproduct precipitates.

  • Quench: Pour the mixture into 10 mL of a 1:1 solution of saturated aqueous Na 2​ S 2​ O 3​ and saturated aqueous NaHCO 3​ . Stir vigorously for 15 minutes until the organic layer is completely clear. Causality: The thiosulfate reduces unreacted DMP, while the bicarbonate neutralizes the generated acetic acid.

  • Isolation: Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate in vacuo.

Part 5: Mechanistic Workflows

Below are the logical workflows illustrating the causality of our troubleshooting steps, rendered in Graphviz DOT language.

AcylationWorkflow Substrate α-(CF3)-1-methyl-1H- pyrazole-5-methanol Standard Standard Protocol (DMAP + Ac2O) Substrate->Standard Nucleophilic Catalyst Optimized Optimized Protocol (KHMDS + AcCl) Substrate->Optimized Strong Base Deprotonation Fail Reaction Fails (Steric Clash) Standard->Fail Blocked by CF3 & N-Methyl Success High Yield Ester (Alkoxide Driven) Optimized->Success Overcomes Electronics

Workflow comparing standard vs. optimized acylation of hindered α-CF3 alcohols.

DMP_Oxidation Step1 α-CF3 Secondary Alcohol Step2 Ligand Exchange with DMP (Release of AcOH) Step1->Step2 Step3 Periodinane Intermediate (Hypervalent Iodine) Step2->Step3 Step4 Intramolecular Proton Abstraction Step3->Step4 Step5 Trifluoromethyl Ketone Product Step4->Step5

Mechanism of Dess-Martin Periodinane oxidation overcoming α-CF3 electronic deactivation.

References

  • [1] Traceless Silylation of β-C(sp3)–H Bonds of Alcohols via Perfluorinated Acetals. Source: nih.gov.1

  • [3] Phenoxythiocarbonylation and Deoxygenation of Aryl Trifluoromethyl Carbinols. Source: dtic.mil. 3

  • [4] Synthesis and Spin Trapping Properties of Polystyrene Supported Trifluoromethylated Cyclic Nitrones. Source: nih.gov. 4

  • [2] CAS 84547-61-5: 1-Metil-1H-pirazolo-5-metanolo. Source: cymitquimica.com. 2

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol purity

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process governed by molecular interactions. When validating a purity method for a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process governed by molecular interactions. When validating a purity method for a highly specialized pharmaceutical or agrochemical intermediate like α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol , the analytical conditions must be deliberately selected to exploit the molecule's unique electronic landscape.

This guide objectively compares the performance of traditional alkyl (C18) stationary phases against fluorinated (PFP) phases for the purity analysis of this compound. Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the latest regulatory frameworks.

Mechanistic Causality: Why Stationary Phase Chemistry Matters

The target analyte, α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, presents a unique chromatographic challenge. The trifluoromethyl ( −CF3​ ) group and the pyrazole ring introduce strong local dipoles, while the molecule as a whole remains relatively lipophilic. During synthesis, critical impurities often include positional isomers or des-fluoro degradants.

  • The Limitation of C18 Columns: Standard C8 and C18 stationary phases are the most widely used columns for reversed-phase HPLC, relying almost exclusively on dispersive (hydrophobic) interactions[1]. Because the carbon-fluorine bond is highly polarized but volumetrically similar to a carbon-hydrogen bond, C18 phases often fail to differentiate between closely related fluorinated isomers, leading to severe co-elution.

  • The PFP Advantage: Fluorinated stationary phases, specifically those containing a pentafluorophenyl (PFP) moiety, have become essential alternatives due to their multi-modal retention mechanisms. PFP phases provide enhanced dipole-dipole, π−π , charge transfer, and shape-selective interactions[2]. The highly electronegative fluorine atoms on the PFP ligand interact directly with the −CF3​ group of the analyte. This differential electrostatic interaction fundamentally alters the elution order, driving baseline resolution for halogenated compounds without requiring extreme pH conditions[1].

Comparative Performance Data

To objectively demonstrate this causality, we compared a standard C18 column against a PFP column under identical mobile phase conditions (Gradient elution with 0.1% Trifluoroacetic acid in Water and Acetonitrile).

Table 1: Selectivity and System Suitability Comparison

Chromatographic ParameterStandard C18 Phase (150 x 4.6 mm, 3 µm)Pentafluorophenyl (PFP) Phase (150 x 4.6 mm, 3 µm)Compendial Acceptance Criteria
Retention Time (RT) 4.2 min7.8 minN/A
Peak Tailing Factor ( Tf​ ) 1.6 (Tailing observed)1.1 (Symmetrical) ≤1.5
Resolution ( Rs​ ) from Des-fluoro Impurity 1.1 (Critical Co-elution)3.4 (Baseline Resolved) ≥2.0
Theoretical Plates ( N ) 4,50012,500 ≥5,000

Data Interpretation: The PFP column successfully resolves the critical des-fluoro impurity ( Rs​=3.4 ), whereas the C18 column fails to meet the baseline resolution threshold. Consequently, the PFP chemistry is selected as the foundation for the validated method.

Workflow Visualization

HPLC_Workflow Start Target Analyte: alpha-(Trifluoromethyl)-1-methyl -1H-pyrazole-5-methanol Screening Stationary Phase Screening Start->Screening C18 Standard C18 Column (Hydrophobic Only) Screening->C18 PFP PFP Column (Multi-modal: pi-pi, dipole) Screening->PFP Res_C18 Result: Co-elution of Fluorinated Impurities C18->Res_C18 Res_PFP Result: Baseline Resolution (Rs > 2.0) PFP->Res_PFP Select Method Selection: Adopt PFP Chemistry Res_C18->Select Res_PFP->Select Optimal Valid ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Select->Valid Final Validated Stability-Indicating Purity Method Valid->Final

Figure 1: Comparative method development and validation workflow for fluorinated pyrazole purity.

Self-Validating Experimental Protocol

A robust analytical method does not merely test a sample; it continuously proves its own fitness for purpose during every run. According to, compendial methods for quantitative analysis must rigorously evaluate specificity, linearity, and precision[3]. We achieve this by embedding System Suitability Testing (SST) and forced degradation controls directly into the workflow.

Phase 1: Chromatographic Setup
  • Column: PFP (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: While the pyrazole derivative is relatively neutral, residual silanols on the silica support can cause severe peak tailing. TFA acts as a strong ion-pairing agent and suppresses silanol ionization at pH ~2.0, ensuring sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 230 nm | Injection Volume: 10 µL.

Phase 2: System Suitability Test (SST) - The Internal Control

Before any sample data is acquired, the system must self-validate by injecting a resolution standard containing the analyte and the critical des-fluoro impurity.

  • Actionable Logic: If Rs​<2.0 or Tf​>1.5 , the sequence automatically aborts. This prevents the generation of out-of-specification (OOS) investigations caused by instrument drift.

Phase 3: ICH Q2(R2) Validation Execution

According to the, the objective of validation is to demonstrate that the procedure is fit for its intended purpose across a defined reportable range[4].

  • Specificity via Forced Degradation: Expose the compound to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C for 24 hours.

    • Causality: A validated quantitative procedure must be stability-indicating; it must detect changes in quality attributes during storage by ensuring no degradation products co-elute with the main peak[5]. Peak purity is verified using a Photodiode Array (PDA) detector.

  • Linearity & Range: Prepare 5 concentration levels ranging from 25% to 150% of the target working concentration (1.0 mg/mL).

  • Accuracy (Recovery): Spike known quantities of synthesized impurities into the API matrix at 50%, 100%, and 150% specification limits.

  • Precision: Perform 6 replicate injections of the 100% standard to evaluate system repeatability.

Validation Results Summary

The execution of the above protocol utilizing the PFP stationary phase yielded the following validation data, confirming full compliance with ICH Q2(R2) standards.

Table 2: ICH Q2(R2) Method Validation Summary (PFP Column)

Validation ParameterTest ConditionExperimental ResultRegulatory Acceptance Criteria
Specificity Forced Degradation (Acid/Base/Oxidation)No interference at main peakPeak purity angle < threshold
Linearity 25% to 150% of target concentration R2=0.9998 R2≥0.999
Accuracy Spike recovery at 50%, 100%, 150%99.2% - 100.5%98.0% - 102.0%
Precision 6 replicate injections at 100%%RSD = 0.45%%RSD ≤1.0%
LOD / LOQ Signal-to-Noise Ratio (S/N)LOD: 0.01%, LOQ: 0.03%S/N ≥3 (LOD), ≥10 (LOQ)

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • General Chapters: <1225> Validation of Compendial Methods . United States Pharmacopeia (USP).[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases . LCGC International.[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International.[Link]

Sources

Comparative

bioisosteric replacement efficacy using alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Bioisosteric Replacement Efficacy: A Comparative Guide to α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Executive Summary In modern drug discovery, overcoming metabolic liabilities while maintaining target affinit...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Efficacy: A Comparative Guide to α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Executive Summary

In modern drug discovery, overcoming metabolic liabilities while maintaining target affinity is a primary optimization challenge. α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol has emerged as a highly effective, dual-action bioisosteric module. By combining the profound electron-withdrawing properties of a trifluoromethyl ( −CF3​ ) group with the unique dipole and steric profile of a 1-methylpyrazole ring, this building block serves as a robust replacement for metabolically labile amides, secondary alcohols, and arylamines.

This guide objectively compares the performance of this fluorinated scaffold against traditional functional groups, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for its evaluation.

Mechanistic Rationale: The Causality of Bioisosterism

To understand why this specific building block outperforms traditional moieties, we must analyze the physicochemical causality introduced by its two core components:

The −CF3​ Carbinol as an Amide/Alcohol Mimetic

Standard secondary alcohols are rapidly oxidized by cytochrome P450 (CYP) enzymes to form ketones, which can act as reactive toxicophores or result in a loss of target affinity. The bulky, highly electronegative −CF3​ group sterically and electronically shields the carbinol C-H bond, effectively blocking this oxidative metabolic pathway[1].

Furthermore, the strong inductive effect of the −CF3​ group significantly lowers the pKa of the adjacent hydroxyl group from ~14.5 (standard alcohol) to approximately ~11.0. This enhanced acidity improves its hydrogen-bond donor capacity, allowing the −CF3​ alcohol to closely mimic the precise H-bonding profile of an amide −NH without being susceptible to enzymatic cleavage by amidases[2].

The 1-Methyl-1H-Pyrazole Core

While unsubstituted pyrazoles are useful bioisosteres for phenyl rings, they introduce a metabolic soft spot: the free −NH is highly susceptible to N-glucuronidation. The 1-methyl substitution permanently caps this liability. Additionally, the N2 nitrogen of the pyrazole ring acts as a precise hydrogen-bond acceptor, mimicking the carbonyl oxygen of an amide or the sp2 nitrogen of other heterocycles, while maintaining favorable membrane permeability.

BioisostereLogic Amide Labile Amide Lead (Amidase Susceptible) Bioisostere α-(Trifluoromethyl)-1-methyl -1H-pyrazole-5-methanol Amide->Bioisostere Replace Alcohol Standard Alcohol (CYP Oxidation to Ketone) Alcohol->Bioisostere Replace Benefit1 Steric Shielding (Blocks CYP Oxidation) Bioisostere->Benefit1 Benefit2 pKa Lowered to ~11 (Mimics Amide H-Bond) Bioisostere->Benefit2 Benefit3 N-Methylation (Prevents Glucuronidation) Bioisostere->Benefit3

Logical decision tree for selecting CF3-pyrazole-methanol to overcome metabolic liabilities.

Comparative Performance Data

The following table synthesizes the quantitative advantages of utilizing α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol over traditional functional groups during lead optimization.

Property / MetricStandard Amide LeadStandard Secondary Alcohol α -(CF 3​ )-1-methyl-1H-pyrazole-5-methanol
Primary Metabolic Liability Amidase hydrolysisCYP450 oxidation (to ketone)None (Sterically & electronically shielded)
H-Bond Donor Capacity Strong ( −NH )Weak ( −OH , pKa ~14.5)Moderate-Strong ( −OH , pKa ~11.0)
Intrinsic Clearance (HLM) High (>50 μ L/min/mg)High (>60 μ L/min/mg)Low (<15 μ L/min/mg)
Membrane Permeability (Papp) Low-ModerateModerateHigh (Fluorine-enhanced lipophilicity)
Phase II Metabolism N-acetylation possibleGlucuronidation (Rapid)Glucuronidation (Sterically hindered)

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the evaluation of this bioisostere must rely on self-validating experimental systems. Below are the definitive protocols for synthesizing the derivative and validating its metabolic stability.

Protocol A: Synthetic Incorporation via Nucleophilic Addition

Rationale: Direct installation of the trifluoromethyl carbinol onto a lead scaffold requires careful control of the highly reactive trifluoromethylation reagents.

  • Preparation: Dissolve 1-methyl-1H-pyrazole-5-carboxaldehyde (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction mixture to 0 °C.

  • Addition: Slowly add Ruppert-Prakash reagent (TMS-CF 3​ , 1.2 eq), followed by a catalytic amount of TBAF (0.1 eq) to initiate the reaction.

  • Deprotection: Stir at room temperature for 2 hours. Quench with 1M HCl to cleave the intermediate TMS ether, yielding the free α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Self-Validating In Vitro HLM Stability Assay

Rationale: A standardized Human Liver Microsome (HLM) assay determines intrinsic clearance ( CLint​ ). The inclusion of specific controls ensures the assay's enzymatic integrity is validated in real-time.

  • Incubation Setup: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • Self-Validation Controls: Concurrently prepare identical incubations for Verapamil (High clearance control, validates CYP3A4 activity) and Warfarin (Low clearance control, validates baseline stability).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At t=0,15,30,45, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

HLMWorkflow Step1 1. Incubation Test Cmpd + HLM (1 mg/mL) Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Time-Course Quench Add Cold ACN + IS (0-60 min) Step2->Step3 Step4 4. Quantification LC-MS/MS Analysis Step3->Step4 Step5 5. Validation Check Verapamil/Warfarin Controls Step4->Step5

Self-validating in vitro human liver microsome (HLM) stability assay workflow.

References

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

Validation

comparative reactivity of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol in substitution reactions

Title: Comparative Reactivity Guide: α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol in Substitution Reactions Executive Summary The incorporation of a trifluoromethyl (-CF 3​ ) group into pyrazole scaffolds is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol in Substitution Reactions

Executive Summary

The incorporation of a trifluoromethyl (-CF 3​ ) group into pyrazole scaffolds is a privileged strategy in medicinal chemistry designed to enhance metabolic stability, lipophilicity, and target binding affinity[1]. However, this functionalization drastically alters the chemical reactivity of adjacent functional groups. This guide objectively compares the reactivity of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol against its non-fluorinated and methyl-substituted analogs in nucleophilic substitution reactions. By understanding the profound electronic and steric impacts of the -CF 3​ group, researchers can rationally design synthetic routes to avoid common pitfalls such as low yields, elimination side-reactions, or unreactive intermediates[2].

Mechanistic Causality: The "Trifluoromethyl Effect"

Substituting the hydroxyl group of a carbinol requires the cleavage of the C-O bond via either an S N​ 1 or S N​ 2 mechanism. The presence of an α -CF 3​ group fundamentally disrupts both pathways:

  • S N​ 1 Pathway (Electronic Destabilization): The S N​ 1 mechanism relies on the formation of a stable carbocation intermediate. The -CF 3​ group is powerfully electron-withdrawing ( σI​ = 0.39). Placing it adjacent to a developing positive charge results in extreme electrostatic destabilization, effectively shutting down the S N​ 1 pathway[2].

  • S N​ 2 Pathway (Steric and Electrostatic Hindrance): While often considered electronically similar to a methyl group, the -CF 3​ group is significantly larger—its van der Waals volume is closer to that of an ethyl or isopropyl group[3]. This steric bulk severely hinders the backside attack required for an S N​ 2 transition state. Furthermore, the electron-rich fluorine atoms create an electrostatic shield that repels incoming nucleophiles[4].

Mechanism cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Start Activated Pyrazole Carbinol (-OTf or -OMs) Carbocation Carbocation Intermediate Start->Carbocation Leaving Group Departs Transition Backside Attack Transition State Start->Transition Nucleophile Attacks CH3_SN1 CH3 Analog: Stabilized (Reaction Proceeds) Carbocation->CH3_SN1 CF3_SN1 CF3 Analog: Highly Destabilized (Blocked) Carbocation->CF3_SN1 CH3_SN2 CH3 Analog: Low Steric Hindrance Transition->CH3_SN2 CF3_SN2 CF3 Analog: High Steric & Electrostatic Repulsion (Sluggish) Transition->CF3_SN2

Mechanistic divergence in substitution pathways for CH3 vs. CF3 pyrazole carbinols.

Comparative Reactivity Data

To objectively demonstrate these principles, we compare the azidation (a standard nucleophilic substitution) of three pyrazole-5-methanol derivatives. The data illustrates the necessity of employing highly reactive leaving groups (like triflate) and forcing conditions for the fluorinated analog.

CompoundAlcohol ClassificationOptimal Activation AgentNucleophileReaction ConditionsTypical Yield (%)Dominant Mechanism
1-methyl-1H-pyrazole-5-methanol PrimaryMethanesulfonyl chloride (MsCl)NaN 3​ DMF, 25°C, 2h>90%S N​ 2
α -methyl-1-methyl-1H-pyrazole-5-methanol Secondaryp-Toluenesulfonyl chloride (TsCl)NaN 3​ DMF, 60°C, 6h75-80%Mixed S N​ 1/S N​ 2
α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Secondary ( α -CF 3​ )Trifluoromethanesulfonic anhydride (Tf 2​ O)NaN 3​ DMF, 80°C, 24h<35%S N​ 2 (Sluggish)

Field-Proven Experimental Protocols

The following protocols detail the self-validating systems required to achieve substitution. Note the critical differences in the activation step based on the substrate's electronics.

Protocol A: Substitution of 1-methyl-1H-pyrazole-5-methanol (Baseline)

  • Activation: Dissolve 1.0 eq of the primary alcohol in dry CH 2​ Cl 2​ at 0°C. Add 1.5 eq of triethylamine, followed by dropwise addition of 1.2 eq of MsCl.

  • Monitoring: Stir for 1 hour. TLC will show complete conversion to the mesylate.

  • Substitution: Concentrate the mixture, redissolve in DMF, and add 2.0 eq of NaN 3​ . Stir at room temperature for 2 hours.

  • Causality Check: The primary mesylate is highly electrophilic and unhindered, allowing rapid S N​ 2 displacement at ambient temperature without the risk of elimination.

Protocol B: Substitution of α -(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Because the -CF 3​ group strengthens the adjacent C-O bond and repels nucleophiles, a standard mesylate or tosylate is insufficient. A highly reactive triflate (-OTf) must be generated[5].

  • Activation: Dissolve 1.0 eq of the CF 3​ -carbinol in anhydrous CH 2​ Cl 2​ and cool to -78°C under argon.

  • Base Selection: Add 2.0 eq of 2,6-lutidine. Expert Insight: 2,6-lutidine is chosen over triethylamine because its steric bulk prevents it from acting as a nucleophile and degrading the highly reactive triflic anhydride[5].

  • Triflation: Add 1.5 eq of Tf 2​ O dropwise. Stir for 1 hour at -78°C.

  • Isolation: Do not purify by silica gel chromatography, as the α -CF 3​ triflate is prone to hydrolysis on acidic silica. Perform a rapid aqueous wash with cold NaHCO 3​ , dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Substitution: Immediately redissolve the crude triflate in anhydrous DMF. Add 3.0 eq of NaN 3​ and heat to 80°C for 24 hours.

  • Causality Check: Even with the exceptional leaving group ability of the triflate, the reaction requires extended heating due to the high activation energy barrier imposed by the steric and electrostatic repulsion of the -CF 3​ group[4].

Workflow Step1 Starting Material CF3-Pyrazole Carbinol Step2 Activation (Tf2O, 2,6-Lutidine, DCM, -78°C) Step1->Step2 1 h Step3 Nucleophilic Addition (NaN3, DMF, 80°C) Step2->Step3 Isolate Crude Intermediate Step4 Product Isolation (Aqueous Workup) Step3->Step4 24 h

Optimized experimental workflow for the substitution of CF3-pyrazole carbinols.

References

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: acs.org URL:[Link]

  • Divergent synthesis of unique trifluoromethyl alcohols through Lewis acid-catalyzed anti-Meinwald rearrangement Source: rsc.org URL:[Link]

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study Source: nih.gov URL:[Link]

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION Source: ntu.ac.uk URL:[Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe Source: researchgate.net URL:[Link]

Sources

Comparative

In Vitro Assay Validation of α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their viability in drug discovery pipelines. The transition from non-selective non-steroidal anti-inflammatory drugs (NSAIDs) to targe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their viability in drug discovery pipelines. The transition from non-selective non-steroidal anti-inflammatory drugs (NSAIDs) to targeted therapeutics has driven immense interest in fluorinated pyrazoles. Specifically, derivatives synthesized from the α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol building block have emerged as highly potent, selective cyclooxygenase-2 (COX-2) inhibitors and promising anticancer agents[1].

This guide provides an objective, data-backed comparison of these novel derivatives against standard alternatives, alongside the self-validating in vitro protocols required to accurately quantify their performance.

Mechanistic Rationale: The Power of the CF3-Pyrazole Scaffold

To validate an assay, you must first understand the causality of the molecule's interaction with its target. Why does the α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol scaffold outperform traditional NSAIDs?

  • Steric and Electronic Fit (The CF3 Group): The trifluoromethyl (CF3) group is highly electronegative and lipophilic. In the COX-2 enzyme, the substitution of Isoleucine-523 (found in COX-1) with Valine-523 creates a larger, accessible hydrophobic side pocket. The CF3 group fits snugly into this secondary pocket, establishing halogen bonds that COX-1 cannot accommodate[1].

  • Metabolic Stability: The robust C-F bonds resist cytochrome P450-mediated oxidation, prolonging the molecule's half-life in vitro and in vivo[2].

  • Hydrogen Bonding Network: The pyrazole core and the derivatized 5-methanol group (often converted into carboxamides or ethers) act as hydrogen bond donors/acceptors, anchoring the molecule to Arg120 and Tyr355 at the entrance of the cyclooxygenase channel[1].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 Catalysis PGE2 Prostaglandin E2 (PGE2) (Inflammatory Mediator) COX2->PGE2 Synthesis Pathology Inflammation & Tumor Proliferation PGE2->Pathology Receptor Binding Inhibitor α-(Trifluoromethyl)-1-methyl- 1H-pyrazole-5-methanol Derivatives Inhibitor->COX2 Selective Blockade (Steric CF3 fit) Celecoxib Standard Inhibitors (e.g., Celecoxib) Celecoxib->COX2

COX-2 signaling pathway and selective inhibition by CF3-pyrazole derivatives.

Comparative Performance Data

When evaluating novel α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol derivatives (such as pyrazole-carboxamides), we benchmark them against standard NSAIDs (Ketoprofen) and selective COX-2 inhibitors (Celecoxib). The table below summarizes recent in vitro validation data[1].

A successful derivative must demonstrate a high Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) while maintaining negligible generalized cytotoxicity.

Compound / DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cytotoxicity (MCF-7 IC50, µM)
Novel CF3-Pyrazole (Derivative 3g) 4.452.651.68> 50.0 (Negligible)
Novel CF3-Pyrazole (Derivative 3d) 5.604.921.14> 50.0 (Negligible)
Ketoprofen (Standard NSAID) 0.0340.1640.21N/A
Celecoxib (Standard COX-2 Inhibitor) > 50.00.04> 1200~ 45.0

Data Interpretation: While Celecoxib remains the gold standard for absolute selectivity, novel CF3-pyrazole derivatives significantly outperform traditional NSAIDs like Ketoprofen in COX-2 selectivity (SI of 1.68 vs 0.21) and show excellent safety profiles in human cell lines[1].

Experimental Workflows & Self-Validating Protocols

To generate the data above, the assay system must be meticulously controlled. I approach assay validation not just as a checklist of steps, but as a self-validating system where every reagent and incubation period serves a mechanistic purpose.

Workflow Prep 1. Compound Prep (DMSO Stock Formulation) Enzyme 2. Recombinant COX-1/2 (15 min Pre-incubation) Prep->Enzyme Probe 3. Substrate & Probe (Arachidonic Acid Addition) Enzyme->Probe Read 4. Signal Readout (Fluorometric/Colorimetric) Probe->Read Analyze 5. Data Analysis (IC50 & Selectivity Index) Read->Analyze

Step-by-step in vitro assay workflow for validating COX-2 enzyme inhibitors.

Protocol 1: Time-Dependent COX-1/COX-2 Inhibition Assay

Purpose: To quantify the IC50 and Selectivity Index of the synthesized derivatives.

Expert Insight on Causality: I frequently observe researchers failing to account for the slow-binding kinetics of fluorinated pyrazoles. The CF3 group displaces highly ordered water molecules within the COX-2 hydrophobic pocket. This entropic gain drives the binding affinity, but the displacement takes time. If you skip the 15-minute pre-incubation step, your IC50 values will be artificially inflated, leading to false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol derivatives in 100% anhydrous DMSO. Dilute in assay buffer (0.1 M Tris-HCl, pH 8.0) to achieve a final DMSO concentration of < 1% v/v. Causality: DMSO > 1% will denature the recombinant COX enzymes.

  • Enzyme Reconstitution: Add 10 µL of hematin (1 mM in DMSO) to the recombinant human COX-2 or ovine COX-1 enzyme. Causality: COX enzymes require heme as a cofactor for their peroxidase activity; hematin ensures the enzyme is catalytically competent.

  • Pre-Incubation (Critical Step): In a 96-well plate, combine 10 µL of the test compound, 10 µL of the reconstituted enzyme, and 150 µL of assay buffer. Incubate at 37°C for exactly 15 minutes to allow the CF3 group to equilibrate within the allosteric pocket.

  • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) and 10 µL of a fluorometric probe (e.g., ADHP).

  • Readout: Measure fluorescence (Ex/Em = 535/587 nm) immediately and continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 using non-linear regression.

Protocol 2: Cellular Efficacy & Cytotoxicity (MTS Assay)

Purpose: To validate that the observed enzymatic inhibition is target-specific and not an artifact of generalized cytotoxicity[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast cancer) or HEK293T (normal embryonic kidney) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of the pyrazole derivatives (0.1 µM to 50 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48 hours.

  • MTS Addition: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well. Causality: Viable cells reduce the MTS tetrazolium compound into a colored formazan product via NAD(P)H-dependent dehydrogenase enzymes, directly linking metabolic activity to colorimetric signal.

  • Readout: Incubate for 2 hours, then measure absorbance at 490 nm. Calculate cell viability as a percentage of the vehicle control.

Conclusion

Validating α-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol derivatives requires a deep understanding of structural biology and assay kinetics. By strictly controlling DMSO concentrations, enforcing pre-incubation periods to accommodate CF3 binding kinetics, and pairing enzymatic assays with cellular viability screens, researchers can confidently identify lead compounds that offer superior COX-2 selectivity and robust safety profiles.

References
  • Title: Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: BMC Chemistry URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety In the dynamic landscape of pharmaceutical research and development, the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While these compounds, such as alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, hold the promise of therapeutic breakthroughs, they also present occupational hazards that demand rigorous safety protocols. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on scientific advancement, uncompromised by preventable laboratory accidents.

Understanding the Hazard Profile: A Conservative Approach

  • Trifluoromethylated Compounds: These are known for their metabolic stability and potential to cause irritation or more severe health effects. The strong electron-withdrawing nature of the trifluoromethyl group can influence the molecule's overall reactivity and biological interactions.

  • Pyrazole Derivatives: This class of heterocyclic compounds exhibits a wide range of biological activities.[1][2][3] While many are being investigated for therapeutic benefits, some can also be toxic.[4] Structurally similar pyrazole compounds are reported to be harmful if swallowed and to cause skin and serious eye irritation.[5][6][7]

Given this information, we will treat alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol as a potentially hazardous substance, warranting a comprehensive PPE strategy.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol. The rationale behind each recommendation is crucial for understanding and adapting to varying experimental conditions.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.[5]Rationale: Essential for preventing eye contact, which can cause serious irritation.[5][6][7] A face shield is strongly recommended when there is a risk of splashing, providing a broader barrier of protection for the entire face.[5]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[5] Laboratory coat.[5]Rationale: To prevent skin irritation.[5] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.[5] A lab coat protects personal clothing from contamination.[5][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][8][9]Rationale: To minimize inhalation exposure.[5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5]

Operational Plan: From Preparation to Disposal

A strict operational plan is critical for minimizing exposure and ensuring a safe working environment.[5]

Handling Procedures
  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition.[8] Locate the nearest emergency eyewash station and safety shower.[8][10]

  • Engineering Controls: Always handle alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol in a properly functioning chemical fume hood to minimize the risk of inhalation.[5][8][9]

  • Safe Handling Practices:

    • Avoid direct contact with the skin, eyes, and clothing.[11]

    • Do not eat, drink, or smoke in the laboratory.[8]

    • Wash hands thoroughly after handling the compound and before leaving the laboratory.[8][11]

    • Keep containers of the chemical tightly closed when not in use.[8]

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12][13]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5][11]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[11]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste materials contaminated with alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol should be treated as hazardous waste.[5]

  • Contaminated Materials: This includes gloves, disposable lab coats, and any absorbent materials used for cleaning up spills. These should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[5] Never dispose of this chemical down the drain.[14][15]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational & Disposal Plan start Start: Handling alpha-(Trifluoromethyl)- 1-methyl-1H-pyrazole-5-methanol hazards Review known hazards of structurally similar compounds: - Skin/Eye Irritant - Harmful if swallowed start->hazards Analyze structure eye_face Eye/Face Protection: - Safety glasses with side shields (minimum) - Goggles for splash risk - Face shield for significant splash risk hazards->eye_face Address eye hazards skin Skin Protection: - Nitrile gloves - Laboratory coat hazards->skin Address skin hazards respiratory Respiratory Protection: - Chemical fume hood (primary) - NIOSH-approved respirator if  ventilation is inadequate hazards->respiratory Address inhalation hazards handling Follow strict handling procedures: - Use fume hood - Avoid contact - No eating/drinking eye_face->handling skin->handling respiratory->handling disposal Dispose of all waste as hazardous: - Segregate contaminated materials - Follow institutional & regulatory guidelines handling->disposal Post-experiment

Caption: PPE Selection and Handling Workflow

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional practice. By understanding the potential hazards associated with alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol and implementing the comprehensive PPE and operational plans outlined in this guide, researchers can significantly mitigate risks. This proactive approach to safety not only protects individuals but also fosters a laboratory environment where groundbreaking research can thrive.

References

  • OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety. Retrieved from [Link]

  • Unknown. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • Harvard University Environmental Health & Safety. (n.d.). Lab Chemical Safety Guidelines. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-14.
  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%. Retrieved from [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649933.
  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET - 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

  • NextSDS. (n.d.). (3-(trifluoroMethyl)-1H-pyrazol-5-yl)Methanol — Chemical Substance Information. Retrieved from [Link]

  • Talaviya, R., & Patel, S. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 233, 01006.
  • Sahu, S., & Sahu, S. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2445-2453.
  • Autechem. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Retrieved from [Link]

  • NextSDS. (n.d.). (1-Methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-methanol. Retrieved from [Link]

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